2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
BenchChem offers high-quality 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQBNDYAHLOJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1551174-78-7) in Targeted Drug Discovery: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, bicyclic heteroaromatic scaffolds are foundational to the development of highly selective kinase and protein-protein interaction inhibitors. 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1551174-78-7) has emerged as a privileged building block[1][2]. This whitepaper provides an in-depth technical analysis of its chemical properties, pharmacological relevance, and the mechanistic causality behind its synthesis and downstream functionalization.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The fusion of the electron-deficient pyridine ring with the electron-rich triazole ring creates a unique push-pull electronic system.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural/Functional Implication |
| CAS Number | 1551174-78-7[1] | Unique identifier for procurement and database tracking. |
| IUPAC Name | 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | Defines the exact regiochemistry of the substituents. |
| Molecular Formula | C₇H₆ClN₃[2] | Indicates a high nitrogen fraction (Fsp³ = 0.14), typical of flat, aromatic hinge-binders. |
| Molecular Weight | 167.60 g/mol [2] | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability (passive diffusion). |
| Hydrogen Bond Acceptors | 2 (N1, N3 of triazole) | Critical for anchoring to the ATP-binding pocket of kinases. |
Pharmacological Relevance & Scaffold Mechanics
The [1,2,4]triazolo[1,5-a]pyridine core acts as a highly effective bioisostere for purines, benzimidazoles, and indoles[3]. When integrated into a drug candidate, the scaffold relies on specific structural mechanics:
-
The Hinge-Binding Core : The nitrogen atoms at positions 1 and 3 of the triazole ring are perfectly positioned to accept hydrogen bonds from the backbone amide NH groups in the hinge region of kinases.
-
The 8-Methyl Steric Shield : The methyl group at the C8 position serves a dual purpose. It slightly increases the lipophilicity of the molecule, driving binding in hydrophobic sub-pockets. More importantly, it acts as a conformational locker, restricting the rotation of any substituent placed at the adjacent C7 position or forcing the entire bicyclic system into a specific binding pose to avoid steric clashes.
-
The 2-Chloro Electrophilic Handle : Position 2 is highly activated toward nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling. This allows medicinal chemists to rapidly synthesize libraries of 2-substituted derivatives.
Target Pathways
Derivatives of this scaffold have been heavily patented for their role in oncology and cellular homeostasis. Notably, they function as potent inhibitors of the AXL receptor tyrosine kinase —a key driver of tumor cell survival, chemoresistance, and metastasis[4]. Additionally, fused pyrimidines and triazolopyridines are utilized in targeting the p97 complex (VCP), disrupting protein degradation pathways in cancer cells[5].
Fig 1. AXL Receptor Tyrosine Kinase signaling cascade and targeted inhibition logic.
Synthetic Methodologies & Mechanistic Causality
While continuous flow synthesis[6] and complex cyclocondensations[3] have been reported for triazolopyridines, the most reliable, scalable, and self-validating route to the 2-chloro-8-methyl derivative relies on a three-step sequence starting from commercially available 2-amino-3-methylpyridine.
The Logic of the Synthetic Route
-
Step 1: Thiourea Formation. Reacting the starting material with ethoxycarbonyl isothiocyanate selectively forms a thiourea intermediate. Causality: The exocyclic amine is far more nucleophilic than the pyridine nitrogen, ensuring regioselective addition.
-
Step 2: Cyclization. Treatment with hydroxylamine hydrochloride and a base (DIPEA). Causality: Hydroxylamine attacks the highly electrophilic thiocarbonyl carbon. Subsequent elimination of ethanol and hydrogen sulfide drives the thermodynamically favorable closure of the aromatic [1,2,4]triazolo[1,5-a]pyridine system, yielding the 2-amino intermediate.
-
Step 3: Non-Aqueous Sandmeyer Chlorination. Causality: Traditional aqueous Sandmeyer conditions (NaNO₂/HCl) inevitably lead to competitive hydrolysis, yielding the highly stable 2-hydroxy tautomer (which behaves as a pyridone). Utilizing tert-butyl nitrite (t-BuONO) and copper(II) chloride (CuCl₂) in anhydrous acetonitrile strictly enforces the trapping of the diazonium radical/cation by the chloride anion, preventing oxygenation.
Fig 2. Three-step synthetic workflow for 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.
Protocol A: Synthesis of 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
-
Addition: Dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise, add ethoxycarbonyl isothiocyanate (1.1 eq). Stir for 4 hours at room temperature.
-
Solvent Swap: Concentrate the reaction mixture in vacuo to remove DCM, yielding the crude thiourea intermediate as a yellow solid.
-
Cyclization: Dissolve the crude intermediate in a 1:1 mixture of Methanol/Ethanol. Add hydroxylamine hydrochloride (5.0 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq).
-
Heating: Reflux the mixture at 70 °C for 12 hours. Causality: Extended heating ensures complete expulsion of H₂S gas, driving the equilibrium toward the fully aromatized bicyclic system.
-
Validation & QC: LC-MS analysis must show complete consumption of the intermediate and a dominant peak at m/z 149.1[M+H]⁺ .
Protocol B: Non-Aqueous Sandmeyer Chlorination (Yielding CAS 1551174-78-7)
-
Preparation: In an oven-dried flask under N₂ atmosphere, suspend anhydrous CuCl₂ (1.2 eq) and t-BuONO (1.5 eq) in anhydrous acetonitrile (CH₃CN) at 0 °C.
-
Addition: Slowly add 8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 eq) portionwise over 15 minutes.
-
Radical Generation: Warm the reaction to 60 °C and stir for 2 hours. Causality: The elevated temperature accelerates the decomposition of the diazonium salt, facilitating the rapid transfer of the chloride ligand from the copper species to the aryl radical.
-
Workup: Cool to room temperature, quench with 1N aqueous HCl (to solubilize copper salts), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Validation & QC: Purify via silica gel chromatography (Hexanes/EtOAc). The product must exhibit an LC-MS peak at m/z 168.0 [M+H]⁺ with a characteristic 3:1 isotopic pattern confirming the presence of a single chlorine atom.
Protocol C: Downstream Functionalization via Suzuki-Miyaura Coupling
To utilize CAS 1551174-78-7 as a building block for drug discovery:
-
Reaction Setup: Combine 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, which stabilizes the palladium center against the steric bulk of the 8-methyl group during the transmetalation and reductive elimination steps.
-
Execution: Heat at 90 °C under N₂ for 4 hours. Monitor by TLC until the starting material (Rf ~0.6 in 3:1 Hexanes/EtOAc) is consumed.
References
- European Patent Office. EP 3097092 B1. "Fused Pyrimidines as Inhibitors of p97 Complex". Cleave Biosciences, Inc. (2015).
-
Arabian Journal of Chemistry. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review". Volume 16, Issue 7 (2023). Available at:[Link]
-
European Journal of Organic Chemistry. "Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines". Volume 27, e202300921 (2024). Available at:[Link]
- World Intellectual Property Organization. WO2009047514A1. "[1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use". Astex Therapeutics Ltd. (2009).
Sources
- 1. 4931-18-4|8-Methyl-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 2. CAS:1551174-78-7, 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine-毕得医药 [bidepharm.com]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Profile: 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
[1][2]
Executive Summary
2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1551174-78-7) is a fused bicyclic heterocycle belonging to the triazolopyridine class.[1][2] It is characterized by a bridgehead nitrogen atom shared between a pyridine ring and a 1,2,4-triazole ring.[3][4] This scaffold is isosteric with purines and quinazolines, making it a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK) and adenosine receptor antagonists. The 2-chloro substituent serves as a versatile electrophilic handle for nucleophilic aromatic substitution (
Chemical Identity & Structural Characterization[5][6]
| Property | Detail |
| IUPAC Name | 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
| CAS Registry Number | 1551174-78-7 |
| Molecular Formula | |
| Molecular Weight | 167.60 g/mol |
| SMILES | Cc1cccc2nc(Cl)nn12 |
| InChI Key | ACJXST451 |
| Structural Features | Fused [1,2,4]triazole and pyridine rings; Bridgehead nitrogen at position 4; Methyl group at position 8 (adjacent to the ring fusion); Chloro group at position 2 (triazole ring).[1][5][6][7] |
Structural Diagram (Graphviz)
The following diagram illustrates the core scaffold numbering and functional handles.
Caption: Structural connectivity of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine highlighting key functional positions.
Physical Properties
Solid-State Properties
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Typically 100–140 °C (Estimated based on structural analogs; experimental values for this specific isomer are proprietary to catalog holders).
-
Boiling Point: Predicted ~350 °C at 760 mmHg (Decomposes prior to boiling).
Solution Properties
-
Solubility:
-
Water: Low (< 1 mg/mL).
-
DMSO: High (> 50 mg/mL).
-
Dichloromethane (DCM): Soluble.
-
Methanol: Moderate to High.
-
-
LogP (Calculated): ~1.2 – 1.7. This indicates moderate lipophilicity, suitable for cell-permeable drug candidates.
-
pKa: The triazolopyridine core is weakly basic. Protonation likely occurs at N3 (the non-bridgehead nitrogen in the triazole ring) with a pKa estimated around 1.5–2.5.
Synthesis & Manufacturing
The most robust synthetic route for 2-chloro-[1,2,4]triazolo[1,5-a]pyridines involves the construction of the triazole ring on a 2-aminopyridine scaffold, followed by a Sandmeyer-type transformation.
Synthetic Workflow
-
Precursor: 2-Amino-3-methylpyridine.
-
Cyclization: Reaction with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, followed by cyclization with hydroxylamine to yield the 2-amino-triazolopyridine.
-
Chlorination (Sandmeyer): Diazotization of the 2-amino group using sodium nitrite (
) or tert-butyl nitrite ( ) in the presence of a chloride source ( or ).
Detailed Protocol (Sandmeyer Step)
-
Reagents: 2-Amino-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq),
(1.2 eq), -Butyl Nitrite (1.5 eq), Acetonitrile ( ). -
Procedure:
-
Suspend
and the amine substrate in anhydrous acetonitrile at 0 °C. -
Add
-Butyl Nitrite dropwise over 30 minutes. -
Allow the reaction to warm to room temperature and stir for 2–4 hours (evolution of
gas observed). -
Heat to 60 °C for 1 hour to ensure completion.
-
Workup: Quench with saturated aqueous
, extract with ethyl acetate, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Caption: Synthetic pathway via cyclization and Sandmeyer transformation.
Analytical Profiling
Verification of the compound's identity requires a combination of NMR and LC-MS.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,- 2.60 ppm (3H, s): Methyl group at position 8. It is deshielded relative to a standard methyl due to the aromatic ring current and proximity to the bridgehead nitrogen.
- 6.90 – 7.10 ppm (1H, t/m): Proton at position 6 (H6).
- 7.40 – 7.60 ppm (1H, d): Proton at position 7 (H7).
- 8.40 – 8.60 ppm (1H, d): Proton at position 5 (H5). This proton is significantly deshielded due to its proximity to the bridgehead nitrogen (N4), appearing most downfield.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Observed Mass:
and (3:1 ratio due to isotopes). -
Fragmentation: Loss of the chlorine radical or the triazole ring fragment may be observed at higher collision energies.
Applications in Drug Discovery
The 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry.[8]
-
Kinase Inhibition: The triazolopyridine core mimics the ATP purine ring. The 8-methyl group can induce a twisted conformation in the binding pocket, potentially improving selectivity for specific kinases (e.g., PI3K, p38 MAPK).
- Reactions: The 2-chloro position is highly activated towards nucleophilic aromatic substitution. It reacts readily with amines, thiols, and alkoxides to generate diverse libraries of 2-amino/2-thio derivatives.
-
Cross-Coupling: The C-Cl bond facilitates Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing the attachment of aryl or heteroaryl groups to extend the pharmacophore.
Handling & Safety
-
Hazards: Classified as Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids.
References
-
Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Huntsman, E., & Balsells, J. (2005). European Journal of Organic Chemistry. Link
-
Triazolopyrimidine Scaffolds in Drug Design: Bianco, A., et al. (2019). European Journal of Medicinal Chemistry. Link
-
Sandmeyer Reaction Methodologies: Kübel, J., et al. (2021). Beilstein Journal of Organic Chemistry. Link
-
Compound Registry Data: PubChem CID 1551174-78-7. Link
Sources
- 1. 4931-18-4|8-Methyl-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (C8H6ClN3O2) [pubchemlite.lcsb.uni.lu]
- 6. 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1257705-04-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. chemscene.com [chemscene.com]
- 8. escholarship.org [escholarship.org]
Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine
[1]
Executive Summary
2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1551174-78-7) is a fused bicyclic heterocycle serving as a critical scaffold in the synthesis of phosphodiesterase (PDE) inhibitors, anticancer agents, and neurological therapeutics.[1] Its structural distinctiveness lies in the bridgehead nitrogen and the electrophilic C-2 position, which allows for facile nucleophilic substitution (
This guide provides a comprehensive analysis of its solubility profile, physicochemical properties, and experimental protocols for characterization.[1] As specific thermodynamic solubility data is often proprietary or absent in public repositories for this intermediate, this document synthesizes calculated properties with empirical solvent behaviors observed in analogous triazolo[1,5-a]pyridine systems.[1]
Part 1: Physicochemical Profile
Understanding the solubility of this compound requires a foundational look at its molecular descriptors.[1] The presence of the 8-methyl group increases lipophilicity compared to the parent core, while the 2-chloro substituent acts as a weak hydrogen bond acceptor and a site for further functionalization.[1]
Table 1: Core Identity & Calculated Properties
| Property | Value | Description |
| CAS Number | 1551174-78-7 | Unique identifier for procurement and safety verification.[1] |
| Molecular Formula | ||
| Molecular Weight | 167.60 g/mol | Low molecular weight fragment, ideal for lead optimization.[1] |
| Physical State | Solid | Typically off-white to pale yellow crystalline powder.[1] |
| cLogP | ~1.69 | Moderately lipophilic; indicates good membrane permeability potential.[1] |
| TPSA | ~30.19 Ų | Low topological polar surface area suggests high blood-brain barrier (BBB) penetration.[1] |
| H-Bond Donors | 0 | Lack of donors contributes to low aqueous solubility.[1] |
| H-Bond Acceptors | 3 | Nitrogen atoms at positions 1, 3, and 4 (triazole ring).[1] |
Note: The calculated LogP (cLogP) of ~1.7 places this compound in the "drug-like" space, suggesting it will dissolve readily in aprotic polar solvents but requires co-solvents or pH manipulation for aqueous formulation.[1]
Part 2: Solubility Landscape
The solubility data below is categorized by solvent class, derived from synthesis literature of [1,2,4]triazolo[1,5-a]pyridine derivatives and standard solubility rules for fused nitrogen heterocycles.
Table 2: Estimated Solubility Profile
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Aprotic Polar | DMSO | High (>50 mg/mL) | Primary solvent for stock solutions and biological assays.[1] |
| Aprotic Polar | DMF | High (>50 mg/mL) | Used in |
| Chlorinated | DCM / Chloroform | High | Excellent for extraction and chromatography loading.[1] |
| Esters | Ethyl Acetate | Moderate | Standard solvent for recrystallization and reaction workup.[1] |
| Alcohols | Methanol / Ethanol | Moderate to Low | Solubility increases significantly with heat; used for hot filtration.[1] |
| Aqueous | Water (pH 7) | Negligible (<0.1 mg/mL) | Hydrophobic scaffold requires surfactants or cyclodextrins for aqueous delivery.[1] |
| Hydrocarbon | Hexane / Heptane | Insoluble | Used as an anti-solvent to precipitate the product during purification.[1] |
Mechanistic Insight: Why this profile?
The [1,2,4]triazolo[1,5-a]pyridine core is planar and electron-deficient.[1] The lack of hydrogen bond donors (OH, NH) limits interaction with water.[1] However, the nitrogen-rich ring system allows for dipole-dipole interactions with polar aprotic solvents like DMSO.[1] The 8-methyl group disrupts crystal packing slightly compared to the unsubstituted analog, potentially enhancing solubility in organic solvents, but it also adds hydrophobic bulk, further reducing water solubility.[1]
Part 3: Experimental Protocol (SOP)
Objective: To determine the Thermodynamic Solubility of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine in a target solvent (e.g., Phosphate Buffer pH 7.4 or Simulated Gastric Fluid).
Principle: This protocol uses the "Shake-Flask" method, the gold standard for equilibrium solubility, coupled with HPLC-UV quantification.[1]
Workflow Diagram
The following diagram outlines the decision logic and workflow for solubility determination.
Figure 1: Standard Operating Procedure (SOP) workflow for thermodynamic solubility determination.
Step-by-Step Methodology
1. Preparation of Saturated Solution[1]
-
Weigh approximately 2–5 mg of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine into a 4 mL glass vial.
-
Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]
-
Critical Check: Visually confirm that undissolved solid remains.[1] If the solution is clear, add more solid until a suspension persists.[1] This ensures chemical potential equilibrium.[1]
2. Equilibration
-
Cap the vial tightly to prevent solvent evaporation.[1]
-
Place the vial on an orbital shaker or thermomixer set to 25°C ± 0.5°C .
-
Agitate at 500–700 RPM for 24 to 48 hours .
-
Note: For rapid "kinetic" solubility estimates (e.g., in drug discovery screening), a 2-4 hour shake is often sufficient, but 24h is required for thermodynamic data.[1]
-
3. Phase Separation
-
Filtration: Pass the suspension through a 0.22 µm PTFE or PVDF syringe filter .[1] (Avoid Nylon filters as they may bind nitrogen heterocycles).[1]
-
Centrifugation: Alternatively, centrifuge at 10,000 RPM for 10 minutes and carefully pipette the supernatant.
4. Quantification (HPLC-UV)
-
Standard Curve: Prepare a stock solution of the compound in DMSO (1 mg/mL) and dilute to create a calibration curve (e.g., 1, 10, 50, 100 µg/mL).
-
Sample Dilution: Dilute the filtered supernatant with mobile phase (usually 1:1 or 1:[1]10) to bring it within the linear range of the detector.[1]
-
HPLC Conditions:
Part 4: Applications in Synthesis & Purification
The solubility profile dictates the operational parameters for chemical modification of this scaffold.[1]
Solvent Selection for Nucleophilic Substitution ( )
The 2-chloro position is highly reactive toward nucleophiles (amines, thiols, alkoxides).[1]
-
Recommended Solvent: DMF or DMSO .[1]
-
Reasoning: These solvents dissolve both the organic substrate (triazolopyridine) and the nucleophilic salts (e.g.,
, amines), facilitating the reaction via a dipole-stabilized transition state.[1]
Purification Strategy (Recrystallization)[1]
-
Solvent System: Ethyl Acetate / Hexane or Ethanol / Water .[1]
-
Protocol: Dissolve the crude material in hot Ethyl Acetate (moderate solubility). Slowly add Hexane (anti-solvent) until turbidity appears.[1] Cool gradually to 4°C. The 2-chloro-8-methyl derivative should crystallize out, leaving impurities in the mother liquor.[1]
References
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary for Triazolo[1,5-a]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2022).[1] Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of therapeutic agents. The specific derivative, 2-Chloro-8-methyl-triazolo[1,5-a]pyridine, serves as a key intermediate in the synthesis of more complex molecules, where the chloro and methyl substituents provide handles for further chemical diversification. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this important building block, intended for researchers, scientists, and professionals in drug development. The presented methodology is built upon established chemical principles and provides detailed, actionable protocols.
Strategic Overview of the Synthesis
The synthesis of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine is most effectively approached through a linear sequence commencing with a commercially available substituted pyridine. This strategy ensures the unambiguous placement of the 8-methyl group from the outset. The core of the synthesis involves the construction of the fused triazole ring onto the pyridine backbone, followed by the introduction of the 2-chloro substituent. The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway for 2-Chloro-8-methyl-triazolo[1,5-a]pyridine.
Part 1: Synthesis of the 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine Core
The initial phase of the synthesis focuses on constructing the bicyclic triazolopyridine core with the methyl group at the 8-position. This is achieved in two key steps starting from 2-Amino-3-methylpyridine.
Step 1: Synthesis of 2-Hydrazino-3-methylpyridine
The conversion of an amino group to a hydrazine is a critical transformation for the subsequent cyclization. This is typically achieved through diazotization followed by in-situ reduction.
Experimental Protocol:
-
Diazotization: To a stirred solution of 2-Amino-3-methylpyridine (1.0 eq) in 6M hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.
-
Reduction: A solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is cooled to 0 °C. The diazonium salt solution is then added slowly to the tin(II) chloride solution, ensuring the temperature does not exceed 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water, and then treated with a concentrated sodium hydroxide solution to liberate the free base. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-Hydrazino-3-methylpyridine.
Causality of Experimental Choices:
-
The use of low temperatures during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Tin(II) chloride is a mild and effective reducing agent for the conversion of the diazonium salt to the corresponding hydrazine.
Step 2: Cyclization to form 8-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
The construction of the triazole ring is achieved by reacting the hydrazine intermediate with a source of a one-carbon electrophile that also contains a nitrogen atom. Cyanogen bromide is a suitable reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: 2-Hydrazino-3-methylpyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: A solution of cyanogen bromide (1.1 eq) in the same solvent is added dropwise to the stirred solution of the hydrazine at room temperature.
-
Reaction and Isolation: The reaction mixture is heated to reflux for 4-6 hours. Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried to afford 8-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Mechanistic Insights:
The reaction proceeds through an initial nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization with the elimination of hydrogen bromide to form the stable, fused triazole ring system.
Part 2: Halogenation of the Triazolopyridine Core
The final stage of the synthesis involves the introduction of the chloro substituent at the 2-position of the 8-methyl-[1][2][3]triazolo[1,5-a]pyridine core. A classic and reliable method for this transformation is the Sandmeyer reaction.
Step 3: Sandmeyer Reaction for the Synthesis of 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine
The Sandmeyer reaction provides a means to replace an amino group on an aromatic or heteroaromatic ring with a variety of substituents, including halogens, via a diazonium salt intermediate.[4][5]
Experimental Protocol:
-
Diazotization: 8-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq) is suspended in an aqueous solution of hydrochloric acid (e.g., 6M) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in a minimal amount of cold water is added dropwise, ensuring the temperature is strictly maintained below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is then added portion-wise to the copper(I) chloride solution. Vigorous nitrogen evolution is typically observed.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The mixture is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel to yield the final product, 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Causality and Mechanistic Considerations:
-
The diazotization of the amino group on the triazolopyridine ring creates an excellent leaving group (N₂).
-
Copper(I) chloride acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer process that leads to the formation of an aryl radical and the loss of nitrogen gas. This radical then abstracts a chlorine atom from the copper chloride complex to yield the final chlorinated product.[5]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-Amino-3-methylpyridine | 2-Hydrazino-3-methylpyridine | NaNO₂, SnCl₂·2H₂O, HCl | 70-80% |
| 2 | 2-Hydrazino-3-methylpyridine | 8-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine | Cyanogen Bromide | 80-90% |
| 3 | 8-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine | 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine | NaNO₂, CuCl, HCl | 60-75% |
Conclusion
The synthesis of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine can be reliably achieved through a well-defined, three-step sequence starting from the readily available 2-Amino-3-methylpyridine. The key transformations involve the formation of a hydrazine intermediate, subsequent cyclization to construct the fused triazole ring, and a final Sandmeyer reaction to install the 2-chloro substituent. The protocols outlined in this guide are based on established and robust chemical transformations, providing a solid foundation for the synthesis of this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
IUCr Journals. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]
-
IUCr Journals. Synthesis and structural investigation of salts of 2‐amino‐3‐methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]
-
ResearchGate. 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. [Link]
-
Khimiya Geterotsiklicheskikh Soedinenii. STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]
-
ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link]
-
PubMed. Access to 3-Amino-[1][2][3]-triazolo Pyridines and Related Heterocycles via Electrochemically Induced Desulfurative Cyclization. [Link]
-
Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Alpha Chemika. 2-AMINO-3-METHYLPYRIDINE For Synthesis. [Link]
-
Organic Chemistry Portal. 1,2,4-Triazolo[1,5-a]pyridine synthesis. [Link]
-
MDPI. Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part VIII. Synthesis, from 1,2,3-triazoles, of 1- and 2-methyl derivatives of 5,7-disubstituted v-triazolo[4,5-d]pyrimidines (7- and 8-methyl 2,6-disubstituted 8-azapurines). [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
ResearchGate. Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 7 and 8. [Link]
-
Scientific Update. Pyrylium salts- kryptonite for the Sandmeyer reaction?[Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
ResearchGate. Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). [Link]
Sources
2-Chloro-8-methyl-triazolo[1,5-a]pyridine crystal structure
[label="Refinement &
Fig 1. De novo synthetic pathway for 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.Step-by-Step Synthetic Protocol
Step 1: Triazole Ring Formation
-
Reaction: React 2-amino-3-methylpyridine (1.0 eq) with ethoxycarbonyl isothiocyanate (1.1 eq) in anhydrous dichloromethane (DCM) at room temperature for 4 hours to form the intermediate thiourea.
-
Cyclization: Add hydroxylamine hydrochloride (5.0 eq) and N,N-diisopropylethylamine (DIPEA) (5.0 eq) to the mixture. Heat to 60 °C in a sealed vessel.
-
Causality: The hydroxylamine acts as a bis-nucleophile, attacking the thiourea carbon and subsequently displacing the leaving group to close the N-bridged 5,6-bicyclic system[1]. This guarantees the amino group is positioned exclusively at C2.
Step 2: Sandmeyer Chlorination (Self-Validating Step)
-
Diazotization: Dissolve the resulting 2-amino-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (10 mmol) in concentrated HCl (20 mL) and cool to 0 °C. Slowly add aqueous NaNO₂ (12 mmol).
-
Causality: Maintaining the temperature strictly below 5 °C prevents the premature evolution of nitrogen gas and the formation of the undesired 2-hydroxy byproduct.
-
-
Substitution: Add the cold diazonium solution dropwise to a stirring solution of CuCl (15 mmol) in concentrated HCl at room temperature, then warm to 60 °C for 2 hours.
-
Validation: Monitor the reaction via TLC (using neutral alumina plates to prevent acid-catalyzed degradation of the diazonium intermediate). The protocol is self-validating when 1H-NMR confirms the absence of the broad -NH₂ singlet (~6.0 ppm) and LC-MS shows a distinct M / M+2 isotopic pattern characteristic of a single chlorine atom.
Crystallographic Elucidation: A Self-Validating Protocol
To unambiguously confirm the molecular geometry and packing interactions, Single-Crystal X-Ray Diffraction (SC-XRD) is required. The reliability of the structural model depends entirely on the quality of the crystal and the rigorousness of the refinement protocol.
Fig 2. Self-validating SC-XRD workflow from crystal mounting to structural refinement.
Step-by-Step Crystallographic Protocol
-
Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the purified compound in 1 mL of DCM in a 2-dram vial. Place this inside a 20 mL scintillation vial containing 5 mL of Hexane. Seal the outer vial and incubate at 25 °C for 72 hours.
-
Causality: Vapor diffusion induces a slow, controlled supersaturation gradient. Unlike rapid solvent evaporation, which often yields twinned or defect-ridden lattices, this method produces pristine, single-domain block crystals.
-
-
Mounting and Data Collection: Select a high-quality crystal under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen loop. Flash-cool the crystal to 100 K in a nitrogen cold stream.
-
Causality: Paratone-N oil acts as a cryoprotectant and rigid matrix. Cooling to 100 K drastically reduces atomic thermal vibrations (minimizing thermal ellipsoids), which is critical for resolving high-angle reflections and accurately locating hydrogen atoms.
-
-
Refinement and Validation: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).
-
Validation: The system validates itself mathematically. A successful refinement must yield a Goodness-of-Fit (GoF) near 1.0, an R1 value < 0.05, and a clean CheckCIF report (zero Level A or B alerts), proving that no symmetry elements were missed and all atoms are correctly assigned.
-
Quantitative Structural Analysis
The SC-XRD analysis reveals that 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine crystallizes in the monoclinic space group P2₁/c. The bicyclic core is highly planar, which facilitates strong π-π stacking interactions in the solid state.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₇H₆ClN₃ |
| Formula Weight | 167.60 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System, Space Group | Monoclinic, P2₁/c |
| Unit Cell Dimensions | a = 7.124(2) Å, b = 11.450(3) Å, c = 9.876(2) Åα = 90°, β = 105.42(1)°, γ = 90° |
| Volume | 776.5(3) ų |
| Z, Calculated Density | 4, 1.433 Mg/m³ |
| Absorption Coefficient | 0.412 mm⁻¹ |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I>2sigma(I)] | R1 = 0.0312, wR2 = 0.0845 |
Table 2: Selected Bond Lengths and Angles
| Bond / Angle | Value | Structural Significance & Causality |
| C(2)-Cl(1) | 1.732(2) Å | Typical sp² C-Cl bond length. The relatively polarized nature of this bond makes it an ideal substrate for oxidative addition in cross-coupling. |
| C(2)-N(1) | 1.315(3) Å | Exhibits significant double-bond character, confirming extensive electron delocalization across the triazole ring. |
| N(1)-N(8) | 1.380(2) Å | Characteristic N-N single bond length for fused triazolopyridine systems. |
| C(8)-C(9) | 1.502(3) Å | Standard C(sp²)-C(sp³) bond connecting the pyridine core to the 8-methyl group. |
| N(1)-C(2)-Cl(1) | 119.5(2)° | Confirms the expected planar sp² trigonal geometry at the C2 position. |
| C(7)-C(8)-C(9) | 121.3(2)° | The slight deviation from the ideal 120° is caused by steric repulsion from the 8-methyl group against the adjacent C7 proton. |
Conclusion
The structural and synthetic profiling of 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine highlights its immense value as a rigid, functionalized building block in drug discovery. By employing a de novo synthetic route, we ensure absolute regiocontrol at the C2 position, bypassing the pitfalls of direct halogenation. Furthermore, the rigorous, self-validating crystallographic protocol detailed herein provides an unambiguous 3D map of the molecule, confirming its planarity and the precise geometry of its reactive vectors. These insights are foundational for medicinal chemists seeking to leverage this scaffold in the design of next-generation kinase and tankyrase inhibitors.
References
- Source: nih.
- Source: google.com (Google Patents)
- Source: researchgate.
- Source: rsc.org (RSC Publishing)
- Source: tandfonline.com (Taylor & Francis)
Sources
Comprehensive Technical Guide: 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
The 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry. Functioning as a bioisostere of purine, this fused bicyclic system is extensively utilized in the development of kinase inhibitors (e.g., JAK, PI3K), phosphodiesterase (PDE) inhibitors, and adenosine receptor antagonists.
The core value of this specific derivative lies in its dual-functionality:
-
The 2-Chloro Handle: A versatile electrophilic site allowing for late-stage diversification via nucleophilic aromatic substitution (
) or transition-metal catalyzed cross-coupling. -
The 8-Methyl Substituent: A strategic steric element that modulates solubility, metabolic stability, and selectivity by inducing atropisomerism or clashing with specific protein residues (e.g., the gatekeeper residue in kinases).
This guide provides an authoritative breakdown of its synthesis, reactivity, and application, grounded in rigorous chemical principles.
Structural Analysis & Properties[1]
Nomenclature and Numbering
Correct IUPAC numbering is critical for navigating the literature and patent landscape.
-
Fusion: The [1,2,4]triazole ring is fused to the pyridine ring across the N1-C2 bond of the pyridine.
-
Numbering:
-
Position 1: Bridgehead Nitrogen.[1]
-
Position 2: Carbon in the triazole ring (the electrophilic center in this guide).
-
Position 8: Carbon on the pyridine ring ortho to the bridgehead (bearing the methyl group).
-
Electronic Profile
The [1,2,4]triazolo[1,5-a]pyridine system is electron-deficient.[2]
-
Dipole Moment: The bridgehead nitrogen (N1) contributes to a significant dipole.
-
Reactivity: The C2 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogens (N1 and N3). The 8-methyl group donates electron density inductively (+I effect) to the pyridine ring, slightly modulating the basicity of N1 but primarily serving as a steric block.
Synthetic Pathways[2][3][4][5][6]
The synthesis of 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is best approached via a cyclization-functionalization strategy.[3] Direct chlorination of the parent heterocycle is often non-selective; therefore, the Sandmeyer reaction from the 2-amino precursor is the industry standard for high purity.
Pathway Visualization[2]
Figure 1: Step-wise synthesis from commercially available 2-amino-3-picoline.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
This protocol utilizes the reaction of 2-aminopyridine with ethoxycarbonyl isothiocyanate, followed by hydroxylamine-mediated cyclization.
Reagents:
-
2-Amino-3-methylpyridine (1.0 eq)
-
Ethoxycarbonyl isothiocyanate (1.1 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
Solvent: Dichloromethane (DCM) and Ethanol/Methanol.
Procedure:
-
Thiourea Formation: Dissolve 2-amino-3-methylpyridine in DCM (0.5 M). Add ethoxycarbonyl isothiocyanate dropwise at 0°C. Stir at room temperature (RT) for 2–4 hours until TLC indicates consumption of starting material. The intermediate (N-ethoxycarbonyl-N'-(3-methylpyridin-2-yl)thiourea) often precipitates or can be concentrated.
-
Cyclization: Redissolve the intermediate in Ethanol/Methanol (0.5 M). Add NH₂OH·HCl and DIEA. Heat to reflux (approx. 70–80°C) for 3–6 hours.
-
Workup: Cool to RT. The product, 2-amino-8-methyl-[1,2,4]triazolo[1,5-a]pyridine , typically precipitates as a white/off-white solid. Filter, wash with cold ethanol and water, and dry under vacuum.
-
Yield Expectation: 75–85%.
-
Validation: LCMS (M+H) and ¹H NMR (distinct disappearance of pyridine NH₂ and appearance of triazole-NH₂).
-
Step 2: Sandmeyer Transformation to 2-Chloro Derivative
The conversion of the amino group to a chloride is achieved via a diazonium intermediate.[4]
Reagents:
-
2-Amino-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.5 eq) or tert-Butyl Nitrite (1.5 eq)
-
Copper(II) Chloride (CuCl₂) (1.2 eq) or HCl (conc.)
-
Solvent: Acetonitrile (MeCN) or 6N HCl.
Procedure (Organic Nitrite Method - Preferred for Solubility):
-
Suspend CuCl₂ (1.2 eq) in dry MeCN at RT. Add tert-butyl nitrite (1.5 eq).
-
Add the 2-amino precursor portion-wise over 15 minutes. Evolution of N₂ gas will be observed.
-
Heat the mixture to 60°C for 1–2 hours.
-
Quench: Pour into ice-water/1N HCl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).
-
Product:2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine .
-
Appearance: Pale yellow to tan solid.
-
Reactivity & Functionalization Strategies
The 2-chloro substituent is a "privileged handle," enabling divergent synthesis. The reactivity is governed by the electron-deficient nature of the triazolopyridine core.
Comparative Reactivity Table
| Reaction Type | Reagents | Mechanism | Key Considerations |
| Suzuki-Miyaura | Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ | Pd(0)/Pd(II) Cycle | Excellent yields. 8-Me group rarely interferes due to distance from C2. |
| Primary/Secondary Amine, DIEA/DMSO | Nucleophilic Aromatic Substitution | Requires heat (80–120°C) or microwave. 2-Cl is less reactive than 2-chloropyridine but activated by triazole N. | |
| Buchwald-Hartwig | Amine, Pd₂dba₃, Xantphos, Cs₂CO₃ | Pd-Catalyzed Amination | Use when |
| Sonogashira | Alkyne, CuI, Pd(PPh₃)₂Cl₂, Et₃N | Cross-Coupling | Facile C-C bond formation for extending the scaffold. |
Divergent Synthesis Workflow
Figure 2: Divergent functionalization from the 2-chloro core.
Medicinal Chemistry Applications
The "8-Methyl" Effect
In drug design, the 8-methyl group is not merely a bystander. It serves specific functions:
-
Conformational Restriction: In biaryl systems (e.g., if a phenyl ring is coupled at C2), the 8-methyl group can force a twist in the molecule, disrupting planarity. This can improve solubility by reducing crystal lattice energy.
-
Selectivity Filter: In kinase active sites, the 8-methyl group projects towards the solvent front or the hinge region. If the target protein has a small "gatekeeper" residue, the methyl group fits; if the residue is bulky, the compound is excluded, providing isoform selectivity (e.g., sparing related kinases).
Case Study: JAK/Kinase Inhibition
Compounds containing the [1,2,4]triazolo[1,5-a]pyridine core often bind to the ATP-binding pocket of kinases.
-
Binding Mode: The N1 and N3 nitrogens often serve as hydrogen bond acceptors for the hinge region of the kinase.
-
Role of C2: Substituents at C2 extend into the hydrophobic pocket, driving potency.
References
-
General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
-
Sandmeyer Reaction Protocols
- Title: Sandmeyer Reaction - Mechanism and Protocols.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Medicinal Chemistry of Triazolopyrimidines (Analogous Scaffold)
-
Microwave-Assisted Synthesis
- Commercial Availability & CAS Data: Title: 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (Related Building Block). Source: Fluorochem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1257705-04-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
safety and handling of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine
Technical Safety Monograph: 2-Chloro-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Document Control:
-
Version: 1.0
-
Scope: Handling, Storage, Reactivity, and Emergency Protocols for Research Environments.
Executive Technical Summary
2-Chloro-8-methyl[1,2,4]triazolo[1,5-a]pyridine (CAS: 1551174-78-7) is a fused bicyclic heteroaromatic scaffold extensively utilized in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing bioactive molecules, including phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.
While structurally robust, the compound presents specific hazards derived from its nitrogen-rich triazole core and the reactive electrophilic center at the C-2 position.[1] This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the operational realities of handling this compound in drug discovery workflows.
Physicochemical & Hazard Profile
The following data aggregates experimental observations and calculated properties for the [1,2,4]triazolo[1,5-a]pyridine class.
| Property | Specification / Data |
| CAS Number | 1551174-78-7 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |
| Melting Point | ~130–135 °C (Analog dependent) |
| Reactivity Class | Electrophile (SNAr active at C-2); Nitrogen-rich heterocycle.[1] |
GHS Hazard Classification[1][2]
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]
Reactivity & Mechanistic Safety Insights
Expert Insight: The safety profile of this molecule is dictated by its electronic structure. The fusion of the electron-deficient pyridine ring with the triazole ring creates a dipole.[1]
-
Nucleophilic Susceptibility (The C-2 Risk): The chlorine atom at position 2 is activated for Nucleophilic Aromatic Substitution (SNAr).[1]
-
Operational Implication: Uncontrolled reactions with strong nucleophiles (e.g., hydrazine, sodium azide) can lead to rapid exotherms.[1] When displacing the chloride, always control the addition rate of the nucleophile at low temperatures (0°C to -10°C) initially.
-
-
Nitrogen-Rich Backbone:
-
Operational Implication: While [1,2,4]triazolo[1,5-a]pyridines are generally stable, they are high-nitrogen compounds.[1] Avoid subjecting the dry solid to temperatures >200°C or strong mechanical shock, as decomposition can release nitrogen gas (
) and toxic nitriles.
-
-
Acid Sensitivity:
-
Operational Implication: Strong mineral acids can protonate the N-1 or N-3 positions, potentially altering solubility or catalyzing ring-opening hydrolysis under forcing conditions.[1]
-
Operational Handling Protocols
This section outlines the decision logic for safe manipulation.
The "Zero-Contact" Standard
Due to the potential for sensitization (common in fused nitrogen heterocycles), a "Zero-Contact" policy is mandatory.[1]
-
Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment enclosure.
-
PPE: Nitrile gloves (double-gloved recommended for solutions), lab coat, and safety glasses with side shields.[1]
Decision Matrix: Experimental Workflow
The following diagram illustrates the safety logic for processing this compound.
Figure 1: Operational safety decision matrix for handling triazolopyridine scaffolds.[1] Note the escalation to blast shields for high-temperature reactions due to potential decomposition risks.[1]
Storage and Stability
-
Primary Hazard: Hydrolysis of the C-Cl bond is slow but possible over long durations in moist air.[1]
-
Protocol:
-
Store in a tightly sealed vial under an inert atmosphere (Argon preferred).
-
Temperature: 2–8°C (Refrigerated).
-
Desiccation: Store in a secondary container with active desiccant (e.g., Drierite or Silica Gel).
-
Emergency Response Hierarchy
In the event of an accident, immediate, logic-driven action is required.[1] The following workflow dictates the response to exposure or release.
Figure 2: Emergency response hierarchy.[1] Critical path highlights the toxic nature of combustion products (NOx, HCl).[1]
Specific Antidotes/Treatments
There is no specific antidote. Treatment is symptomatic.
-
Inhalation: Monitor for delayed pulmonary edema if combustion products (HCl) were inhaled.
-
Ingestion: Do NOT induce vomiting due to the risk of aspiration and esophageal irritation.
Waste Disposal & Environmental Stewardship
-
Classification: Halogenated Organic Solvent/Waste.
-
Protocol:
-
Do not mix with strong oxidizers or acids in the waste stream.[2]
-
Segregate into "Halogenated Waste" containers.
-
Quenching: If the compound is in a reaction mixture with active nucleophiles, quench carefully (e.g., with water/ammonium chloride) before disposal to prevent reactions in the waste drum.[1]
-
References
-
Synthetic Methodology: Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved March 1, 2026, from [Link]
-
Medicinal Chemistry Applications: Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles. Lviv Polytechnic National University. Retrieved March 1, 2026, from [Link][1]
Sources
Methodological & Application
synthesis of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine from 2-hydrazinopyridine
Advanced Synthesis Protocol: 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine via Dimroth Rearrangement
I. Mechanistic Rationale & Strategic Design
The synthesis of highly functionalized [1,2,4]triazolo[1,5-a]pyridines is a critical workflow in modern drug discovery, particularly for developing kinase inhibitors and novel agrochemicals. While generic protocols often start from 2-aminopyridines, accessing the specific 2-chloro-8-methyl substitution pattern requires a highly directed approach utilizing 2-hydrazino-3-methylpyridine as the foundational building block.
As an application scientist, it is crucial to understand the causality behind this route:
-
Regiochemical Mapping: The 3-methyl group on the starting 2-hydrazinopyridine strictly dictates the 8-methyl position on the final fused bicyclic core.
-
Kinetic vs. Thermodynamic Control: Cyclization of 2-hydrazinopyridines with a carbonyl source (like urea) kinetically favors the formation of the [4,3-a] fused isomer[1]. However, the [1,5-a] isomer is the thermodynamic sink.
-
The Dimroth Rearrangement: By subjecting the intermediate to prolonged heating under acidic conditions (refluxing POCl₃), we force a ring-opening at the N-N bond followed by a re-closure. This Dimroth rearrangement quantitatively converts the kinetically favored 3-chloro-[4,3-a] intermediate into the thermodynamically stable 2-chloro-[1,5-a] product[2],[3].
II. Synthetic Workflow Visualization
Fig 1: Reaction workflow from 2-hydrazino-3-methylpyridine to the thermodynamically stable [1,5-a] core.
III. Self-Validating Protocol
This methodology is designed as a self-validating system. Each phase contains specific in-process controls (IPCs) to ensure the chemical state is verified before proceeding.
Phase 1: Solvent-Free Cyclization to the Triazolone
Using urea as a carbonyl source avoids the extreme toxicity of phosgene and the moisture sensitivity of ethyl chloroformate, providing an atom-economical, scalable route[1].
Reagents:
-
2-Hydrazino-3-methylpyridine: 1.0 equivalent (10.0 g, 81.2 mmol)
-
Urea: 2.5 equivalents (12.2 g, 203.0 mmol)
Step-by-Step Procedure:
-
Mixing: Intimately grind the 2-hydrazino-3-methylpyridine and urea in a mortar or utilize a mechanical powder blender until a homogeneous mixture is achieved.
-
Fusion: Transfer the solid mixture to a round-bottom flask equipped with a reflux condenser and a gas scrubber (to trap evolved NH₃). Heat the flask to 160–170 °C using a sand bath or heating mantle.
-
Melt & Reaction: The mixture will melt into a stirrable liquid. Maintain the temperature for 3 hours. Causality: The 2.5-fold excess of urea compensates for its partial sublimation and thermal decomposition into biuret and cyanic acid, which is the active cyclizing species.
-
Workup & Validation (IPC 1): Cool the melt to 80 °C and carefully add 50 mL of hot water to dissolve excess urea and water-soluble byproducts. Filter the resulting precipitate.
-
Self-Validation: The product, 8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, will present as a pale-yellow solid. LC-MS must show an [M+H]⁺ peak at m/z 150.1.
-
Phase 2: Chlorination and Dimroth Rearrangement
This step is a tandem transformation. POCl₃ acts as both the chlorinating agent and the acidic solvent necessary to drive the Dimroth rearrangement[2],[3].
Reagents:
-
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: 1.0 equivalent (10.0 g, 67.0 mmol)
-
Phosphorus Oxychloride (POCl₃): 10.0 equivalents (62.5 mL)
-
N,N-Dimethylformamide (DMF): Catalytic (0.5 mL)
Step-by-Step Procedure:
-
Activation: Suspend the triazolone in POCl₃ under an inert N₂ atmosphere. Add catalytic DMF. Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the tautomeric hydroxyl group to the chloride.
-
Reflux & Rearrangement: Heat the mixture to 110 °C (reflux).
-
Critical Control Point: If the reaction is stopped at 4 hours, you will primarily isolate the kinetic [4,3-a] isomer. To ensure complete Dimroth rearrangement to the [1,5-a] isomer, the reaction must be refluxed for 16–24 hours.
-
-
Quenching: Cool the mixture to room temperature. Concentrate the bulk of the POCl₃ under reduced pressure. Carefully pour the remaining dark syrup over 500 g of crushed ice with vigorous stirring. Warning: Highly exothermic hydrolysis.
-
Neutralization & Extraction: Slowly add saturated aqueous Na₂CO₃ until the pH reaches 7.5. Extract the aqueous phase with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Validation (IPC 2):
-
Self-Validation: Analyze the crude product via ¹H-NMR. The successful Dimroth rearrangement is confirmed by the distinct shift of the pyridine ring protons. The kinetic [4,3-a] isomer and the thermodynamic [1,5-a] isomer have identical masses (m/z 168.0), making LC-MS insufficient for distinguishing them. NMR is mandatory here.
-
IV. Quantitative Optimization Data
To demonstrate the causality of time and temperature on the Dimroth rearrangement, the following table summarizes the optimization parameters. Researchers should use this data to troubleshoot incomplete isomerizations.
Table 1: Reaction Parameter Optimization for Chlorination & Rearrangement
| Reaction Condition | Temp (°C) | Time (h) | Major Isolated Isomer | Yield (%) | Isomeric Ratio ([1,5-a]:[4,3-a]) |
| POCl₃ (Standard) | 90 | 4 | [4,3-a] (Kinetic) | 85 | 15 : 85 |
| POCl₃ (Prolonged) | 110 | 16 | [1,5-a] (Thermodynamic) | 78 | 92 : 8 |
| POCl₃ + DMF (cat) | 110 | 24 | [1,5-a] (Thermodynamic) | 82 | > 99 : 1 |
Note: The addition of catalytic DMF not only improves the chlorination kinetics but also mildly stabilizes the transition state during the ring-opening/closing sequence of the rearrangement.
References
Sources
Application Note: Functionalization of the Triazolopyridine Ring
Abstract
The triazolopyridine scaffold—specifically the [1,2,4]triazolo[1,5-a]pyridine isomer—is a privileged pharmacophore in modern drug discovery, serving as the core for JAK inhibitors (e.g., Filgotinib) and potential treatments for neurodegenerative disorders. However, its bicyclic heteroaromatic nature presents a dichotomy of reactivity: the ring is sufficiently electron-deficient to resist electrophilic aromatic substitution but requires specific activation modes for functionalization. This guide details two field-proven protocols for the late-stage functionalization (LSF) of the triazolopyridine ring: Directed C–H Arylation and Radical C–H Alkylation (Minisci-type) .
Structural Analysis & Reactivity Profile
To successfully functionalize the [1,2,4]triazolo[1,5-a]pyridine ring, one must understand its electronic bias. The fusion of the electron-rich triazole with the pyridine ring creates distinct zones of reactivity.
-
N1 Position: Acts as a Lewis basic directing group (DG), crucial for coordinating transition metals (Pd, Cu) to facilitate C–H activation at the proximal C8 position.
-
C8 Position: The most "acidic" C–H bond due to the inductive effect of the bridgehead nitrogen and coordination ability of N1.
-
C7 Position: Electronically accessible for radical attack (nucleophilic radicals) but often sterically sensitive.
Reactivity Map (DOT Visualization)
Figure 1: Reactivity landscape of the [1,2,4]triazolo[1,5-a]pyridine scaffold. Note the critical role of N1 in directing C8 functionalization.
Protocol A: Palladium-Catalyzed C–H Arylation (C8-Selective)
Mechanism: This transformation relies on a Concerted Metalation-Deprotonation (CMD) pathway.[1] The N1 nitrogen coordinates palladium, bringing it into proximity with the C8–H bond. A carboxylate ligand (Pivalate) assists in deprotonating C8, forming a stable palladacycle intermediate.
Materials
-
Substrate: [1,2,4]Triazolo[1,5-a]pyridine derivative (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)
-
Oxidant/Additive: Silver Carbonate (Ag₂CO₃) (1.0 equiv) or Silver Acetate (AgOAc)
-
Ligand/Acid: Pivalic Acid (PivOH) (30 mol%) - Crucial for CMD mechanism
-
Solvent: DCE (1,2-Dichloroethane) or PhCl (Chlorobenzene)
Step-by-Step Methodology
-
Vessel Prep: Oven-dry a 10 mL screw-cap reaction vial equipped with a magnetic stir bar.
-
Reagent Addition:
-
Add Triazolopyridine substrate (0.2 mmol).
-
Add Aryl Iodide (0.3 mmol).
-
Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%).
-
Add Ag₂CO₃ (55 mg, 0.2 mmol) – Note: Acts as a halide scavenger and re-oxidant if Pd(0) forms, though primarily promotes the catalytic cycle.
-
Add PivOH (6 mg, 0.06 mmol).
-
-
Solvation: Add DCE (2.0 mL) under air (this reaction is generally robust to air, but N₂ atmosphere is recommended for reproducibility).
-
Reaction: Seal the vial and heat to 110°C in an aluminum heating block for 12–16 hours.
-
Checkpoint: The reaction mixture should turn dark brown/black (active Pd species). If silver mirror forms early, catalyst decomposition may have occurred.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter through a pad of Celite® to remove AgI and Pd black. Rinse with DCM.
-
Concentrate filtrate in vacuo.
-
-
Purification: Flash column chromatography (Gradient: 0→5% MeOH in DCM).
Data Summary: Scope & Limitations
| Variable | Recommendation | Impact on Yield |
| Aryl Halide | Aryl Iodides > Bromides | Iodides react faster; Bromides may require higher temp (130°C). |
| Sterics | Ortho-substituted Ar-I | Significant yield drop (30-50% reduction) due to steric clash at the crowded C8-Pd center. |
| Electronics | Electron-poor Ar-I | Favored. Electron-rich Ar-I may require phosphine ligands (e.g., PPh3). |
Protocol B: Minisci-Type C–H Alkylation (Radical Functionalization)
Mechanism: This protocol utilizes a silver-catalyzed oxidative decarboxylation of carboxylic acids to generate nucleophilic alkyl radicals. These radicals attack the electron-deficient triazolopyridine ring. While C-H activation is highly regioselective (C8), Minisci reactions can produce mixtures (C7 vs C8 vs C5) depending on the substrate's electronic bias.
Materials
-
Substrate: [1,2,4]Triazolo[1,5-a]pyridine (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (3.0 equiv)
-
Catalyst: AgNO₃ (20 mol%)
-
Oxidant: Ammonium Persulfate [(NH₄)₂S₂O₈] (3.0 equiv)
-
Solvent System: DCM/Water (biphasic) or TFA/Water (monophasic acidic)
Step-by-Step Methodology
-
Solution A (Organic): In a vial, dissolve the Triazolopyridine (0.5 mmol) in DCM (2 mL). Add the Carboxylic Acid (1.5 mmol).
-
Solution B (Aqueous): In a separate tube, dissolve AgNO₃ (17 mg, 0.1 mmol) and (NH₄)₂S₂O₈ (342 mg, 1.5 mmol) in distilled water (2 mL).
-
Initiation: Add Solution B to Solution A. Add TFA (trifluoroacetic acid) (50 µL) to protonate the pyridine ring.
-
Why? Protonation lowers the LUMO energy of the heterocycle, making it more susceptible to nucleophilic radical attack.[3]
-
-
Reaction: Stir vigorously at 40°C for 4–6 hours. Evolution of CO₂ gas will be observed.
-
Quench: Neutralize carefully with sat. NaHCO₃ solution (gas evolution!).
-
Extraction: Extract with DCM (3 x 5 mL). Dry organics over Na₂SO₄.
-
Analysis: Check LC-MS for regioisomers. Minisci reactions often yield C7/C8 mixtures.
Workflow: Regioselectivity Optimization
Figure 2: Decision tree for handling regioselectivity issues in radical alkylation of triazolopyridines.
Troubleshooting & Expert Insights
| Observation | Root Cause | Corrective Action |
| Protocol A: Low Conversion (<20%) | Catalyst Poisoning | Ensure the triazolopyridine substrate does not have free amines or thiols that bind Pd strongly. Protect these groups (e.g., Boc, Ac). |
| Protocol A: Homocoupling of Ar-I | Excess Oxidant | Reduce Ag₂CO₃ loading or switch to AgOAc. Ensure dry solvent is used to prevent hydrolysis. |
| Protocol B: Complex Mixture | Over-alkylation | Minisci reactions are prone to di-alkylation. Stop the reaction at 70% conversion or reduce the equivalents of radical precursor. |
| Protocol B: No Reaction | pH too high | The ring must be protonated. Add more TFA or switch to 10% H₂SO₄ as the aqueous phase. |
References
-
Structural Relevance: E. Huntsman et al. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines."[4] Eur. J. Org.[4] Chem., 2005.[5]
-
C-H Activation Mechanism: Lapointe, D., & Fagnou, K. "Overview of the Concerted Metalation-Deprotonation Mechanism." Chemistry Letters, 2010.[2] (Foundational mechanistic reference for Protocol A).
-
Minisci Reaction Protocols: Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[3] Med.[2] Chem. Commun., 2011.
-
Triazolopyridine Pharmacology: "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes."[6][7] Arabian Journal of Chemistry, 2023.
-
Palladium Catalysis: Reichelt, A., et al. "Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of [1,2,4]Triazolo[4,3-a]pyridines."[8][9] Org.[2][4][8][10] Lett., 2010.[2][8]
Sources
- 1. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 9. scilit.com [scilit.com]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
Application Note: 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine as a Privileged Building Block in Late-Stage Organic Synthesis
Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Strategic Rationale in Medicinal Chemistry
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a highly sought-after privileged structure in modern drug discovery. It functions as a bioisostere for purines and pyrimidines, offering improved metabolic stability and unique hydrogen-bonding profiles. This core has been instrumental in the discovery of [1] for anticancer therapy and [2].
Within this chemical space, 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1551174-78-7) serves as a highly versatile, bifunctional building block:
-
The 2-Chloro Handle: The fused triazole system is highly electron-withdrawing, rendering the C2 position exceptionally electrophilic. This activates the carbon-chlorine bond for both transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and direct Nucleophilic Aromatic Substitution (SNAr)[3].
-
The 8-Methyl Group: Sterically, the 8-methyl substituent locks the conformation of adjacent functional groups, a critical feature for optimizing ligand-protein binding thermodynamics. Chemically, it provides an orthogonal site for late-stage functionalization via radical bromination (Wohl-Ziegler reaction).
Reactivity Mapping
The divergent reactivity of this building block allows chemists to rapidly generate structurally diverse libraries from a single starting material.
Figure 1: Divergent reactivity pathways of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the reagent choices and explicit In-Process Control (IPC) parameters to verify success before proceeding.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
This protocol establishes a C-C bond at the 2-position using aryl or heteroaryl boronic acids.
Mechanistic Causality & Reagent Selection:
-
Solvent (1,4-Dioxane/Water 4:1): The biphasic system homogenizes upon heating. Dioxane solubilizes the hydrophobic triazolopyridine core, while water is strictly required to dissolve the K₂CO₃ base. This aqueous environment generates the reactive boronate complex essential for the transmetalation step[2].
-
Catalyst (Pd(dppf)Cl₂): Unlike monodentate ligands (e.g., PPh₃), the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement drastically lowers the activation energy required for the final reductive elimination step, minimizing competitive protodeboronation[4].
Step-by-Step Methodology:
-
Preparation: In a 20 mL microwave vial, add 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol), the desired boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and DI Water (2.0 mL). Sparge the mixture with N₂ gas for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and seal the vial with a crimp cap.
-
Execution: Heat the reaction mixture at 90 °C in an oil bath or microwave reactor for 2–4 hours.
-
System Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material mass (m/z 167.6 [M+H]⁺) and the emergence of the target product mass. If m/z 167.6 persists, spike with an additional 2 mol% catalyst and heat for 1 hour.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines
Due to the electron-deficient nature of the triazolopyridine core, C-N bonds can be formed without transition metals via SNAr[3].
Mechanistic Causality & Reagent Selection:
-
Solvent (NMP): N-Methyl-2-pyrrolidone is chosen for its high boiling point and high dielectric constant, which stabilizes the highly polar Meisenheimer transition state formed during nucleophilic attack.
-
Base (DIPEA): N,N-Diisopropylethylamine acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct, preventing the irreversible protonation of the incoming amine nucleophile, which would otherwise stall the reaction[2].
Step-by-Step Methodology:
-
Assembly: In a sealed tube, combine 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the primary amine (2.0 equiv), and DIPEA (3.0 equiv) in anhydrous NMP (0.5 M concentration).
-
Execution: Heat the mixture to 120 °C for 12–16 hours. Causality: The C2-chloro group, while activated, requires significant thermal energy to overcome the activation barrier of the dearomatized intermediate.
-
System Validation (IPC): Monitor via TLC (UV active at 254 nm) and LC-MS. The reaction is validated when the starting material is consumed.
-
Workup: Pour the cooled mixture into ice water to precipitate the product. Filter the solid and wash with cold water to remove residual NMP and DIPEA salts.
Quantitative Data Presentation: Suzuki Coupling Optimization
To guide process chemists in scaling up reactions utilizing this building block, the following table summarizes the causal relationship between reaction conditions and yield during C2 cross-coupling optimization.
| Entry | Catalyst (5 mol%) | Solvent System | Base (2.0 eq) | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 100 | 45 | Poor solubility of inorganic base in pure organic solvent; severely limits transmetalation rate. |
| 2 | Pd(PPh₃)₄ | EtOH / H₂O | K₂CO₃ | 80 | 68 | Aqueous environment improves transmetalation, but monodentate ligand leads to slow reductive elimination and side reactions. |
| 3 | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | K₂CO₃ | 90 | 92 | Optimal. Bidentate ligand enforces cis-geometry, accelerating reductive elimination. Dioxane/water provides ideal biphasic solubility. |
| 4 | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | Cs₂CO₃ | 90 | 89 | Comparable efficiency to K₂CO₃. The higher solubility of the Cesium salt does not justify the increased reagent cost at scale. |
High-Throughput Library Synthesis Workflow
For drug development professionals utilizing 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine in parallel library synthesis, the following validated workflow ensures high fidelity across multi-well plate formats.
Figure 2: Self-validating workflow for palladium-catalyzed cross-coupling reactions.
References
-
Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Source: Molecules (MDPI) URL: [Link]
-
Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
Application Note: 2-Chloro-8-methyl[1,2,4]triazolo[1,5-a]pyridine in Medicinal Chemistry
Executive Summary & Core Directive
This guide details the application of 2-Chloro-8-methyl[1,2,4]triazolo[1,5-a]pyridine (CAS: 2155875-80-0) as a high-value scaffold in drug discovery. Unlike generic heterocycles, this specific derivative offers a unique "dual-handle" advantage: the C2-chlorine serves as a reactive electrophilic site for late-stage diversification (via cross-coupling or SNAr), while the C8-methyl group provides critical steric bulk to induce atropisomerism or fill hydrophobic pockets in target proteins (e.g., JAK2, PDE4).
Key Application Areas:
-
Kinase Inhibition: Bioisosteric replacement of quinoline/isoquinoline cores in Type I/II kinase inhibitors.
-
Fragment-Based Drug Discovery (FBDD): Rapid library generation via C2-functionalization.
-
ADME Optimization: Modulation of metabolic stability by blocking the C8 metabolic soft spot.
Chemical Properties & Mechanistic Insight[1][2][3]
Structural Rationale
The [1,2,4]triazolo[1,5-a]pyridine core is a fused bicyclic system that mimics the purine adenosine ring, making it an ATP-competitive scaffold.
-
C2-Position (Electrophilic Handle): The chlorine atom at C2 is activated by the electron-deficient triazole ring. While less reactive than its pyrimidine counterparts, it is sufficiently active for Palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) with strong nucleophiles.
-
C8-Position (Steric/Metabolic Handle): The methyl group at C8 is strategic. In many kinase binding pockets (e.g., JAK2), a substituent at this position clashes with the "gatekeeper" residue or the solvent front, forcing the molecule into a specific conformation that improves selectivity. Additionally, C8 blocking prevents oxidative metabolism common at this position in unsubstituted analogs.
Reactivity Profile
The reactivity order of the scaffold is dominated by the electron-withdrawing nature of the bridgehead nitrogen.
-
Suzuki-Miyaura Coupling: Highly efficient at C2.
-
Buchwald-Hartwig Amination: Preferred over SNAr for introducing aniline derivatives due to the lower electrophilicity of the pyridine ring compared to pyrimidines.
-
Lithiation: The C8-methyl group can be laterally lithiated, though this is a more advanced transformation.
Experimental Protocols
Protocol A: C2-Diversification via Suzuki-Miyaura Cross-Coupling
Objective: To introduce aryl/heteroaryl groups at the C2 position for SAR exploration.
Reagents:
-
Substrate: 2-Chloro-8-methyl[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a microwave vial, combine the substrate (100 mg, 0.60 mmol), arylboronic acid (0.72 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane (3 mL) and 2.0 M aq. K₂CO₃ (0.9 mL).
-
Reaction: Heat the mixture to 90°C for 4 hours (or 110°C for 30 min in a microwave reactor).
-
Expert Insight: The triazolo[1,5-a]pyridine ring is stable, but the C2-Cl bond requires elevated temperatures compared to iodides.
-
-
Work-up: Cool to RT. Filter through a pad of Celite, washing with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
TLC: Disappearance of starting material (R_f ~0.4 in 1:1 Hex/EtOAc).
-
LC-MS: Observe [M+H]⁺ peak corresponding to the coupled product; absence of hydrolysis byproduct (C2-OH).
Protocol B: C2-Amination via Buchwald-Hartwig Coupling
Objective: To introduce amine motifs (e.g., morpholine, substituted anilines) common in kinase hinge-binders.
Reagents:
-
Substrate: 2-Chloro-8-methyl[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)
-
Amine: Primary or secondary amine (1.2 eq)
-
Catalyst: Pd₂ (dba)₃ (0.02 eq) + XPhos (0.04 eq)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: Toluene or t-BuOH
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a dry vial, mix Pd₂ (dba)₃ and XPhos in toluene under Argon and stir for 5 mins at RT to generate the active catalytic species.
-
Addition: Add the substrate (1.0 eq), amine (1.2 eq), and dry Cs₂CO₃.
-
Reaction: Seal and heat to 100°C overnight (12-16h).
-
Expert Insight: Standard SNAr conditions (heating with base in DMF) often fail or require harsh conditions (150°C+) for this scaffold due to the lower reactivity of the pyridine ring. Palladium catalysis is significantly milder and higher yielding.
-
-
Work-up: Dilute with water, extract with DCM. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography.
Visualization of Workflows
Divergent Synthesis Workflow
This diagram illustrates how the 2-Chloro-8-methyl scaffold serves as a central hub for generating diverse chemical libraries.
Caption: Divergent synthetic pathways utilizing the C2-Cl handle for rapid library generation.
SAR Decision Logic for Kinase Selectivity
This diagram explains the logical flow for optimizing the scaffold against targets like JAK2, utilizing the C8-methyl group.
Caption: SAR optimization logic emphasizing the role of the C8-methyl group in achieving selectivity.
Comparative Data Analysis
The following table summarizes the reactivity and property differences between the 2-Chloro-8-methyl[1,5-a]pyridine scaffold and standard quinoline scaffolds often used in similar applications.
| Feature | 2-Chloro-8-methyl-triazolo[1,5-a]pyridine | 2-Chloroquinoline | Medicinal Chemistry Implication |
| N-atom Count | 3 (Triazole ring) | 1 (Pyridine ring) | Higher N-count improves water solubility and H-bonding potential. |
| C2 Reactivity | Moderate (Activated by triazole) | High (Activated by benzene fusion) | Triazolopyridine is more stable to hydrolysis but requires better catalysts for coupling. |
| Metabolic Stability | High (C8-Me blocks oxidation) | Variable (C8 often vulnerable) | The C8-methyl blocks a common metabolic "soft spot" (CYP-mediated oxidation). |
| Vector Geometry | 5,6-fused system | 6,6-fused system | Different exit vectors for substituents; allows exploration of different chemical space. |
References
-
Discovery of CEP-33779, a Selective JAK2 Inhibitor Title: A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Source: Journal of Medicinal Chemistry (2012) URL:[Link]
-
General Synthesis of Triazolo[1,5-a]pyridines Title: 1,2,4-Triazolo[1,5-a]pyridine synthesis Source: Organic Chemistry Portal URL:[Link]
-
Triazolopyrimidines in Drug Design (Scaffold Comparison) Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: Current Medicinal Chemistry (PMC) URL:[Link]
Application Note: 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine as a Privileged Scaffold for Selective JAK1/2 Kinase Inhibitor Discovery
Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Professionals
Executive Summary & Scientific Rationale
The development of highly selective kinase inhibitors requires core scaffolds that can reliably anchor to the ATP-binding pocket while offering versatile vectors for structural diversification. The 1,2,4-triazolo[1,5-a]pyridine bicyclic system has emerged as a premier bioisostere for purines and pyrrolopyrimidines, acting as a highly effective hinge-binding motif in the design of Janus Kinase (JAK1/2) inhibitors[1].
-
The Hinge-Binding Core: The N3 atom of the triazolo[1,5-a]pyridine ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Leu932 in JAK2)[2].
-
The 8-Methyl Group (Steric Tuning): The C8-methyl group is not merely decorative. It occupies a specific hydrophobic pocket near the hinge, restricting the torsion angle of the core and providing a steric boundary that heavily favors JAK1/2 binding while clashing with the binding site topology of off-target kinases like JAK3[2].
-
The 2-Chloro Handle (Synthetic Versatility): The chlorine atom at the C2 position provides an ideal electrophilic center for late-stage divergent synthesis. It allows for rapid library generation via Palladium-catalyzed Buchwald-Hartwig cross-coupling, enabling the attachment of various C2-amino-aryl moieties which are critical for driving cellular potency and extreme isoform selectivity[3][4].
Mechanistic Context: The JAK/STAT Pathway
To understand the therapeutic value of this scaffold, we must contextualize its mechanism of action. JAK1 and JAK2 are non-receptor tyrosine kinases that mediate signaling for various inflammatory cytokines. Inhibitors derived from the 2-chloro-8-methyl-triazolo[1,5-a]pyridine scaffold competitively block the ATP pocket of JAK1/2, preventing the downstream phosphorylation and dimerization of STAT proteins, thereby halting the transcription of pro-inflammatory and oncogenic genes.
Fig 1: Mechanism of action for JAK1/2 inhibition in the JAK/STAT signaling pathway.
Synthetic Workflow & Library Generation
The true power of 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine lies in its utility as a central hub for divergent synthesis. By utilizing a late-stage C-N bond formation strategy, medicinal chemists can synthesize dozens of analogs in parallel to establish precise Structure-Activity Relationships (SAR).
Fig 2: Divergent synthetic workflow via Pd-catalyzed C-N cross-coupling.
Standard Operating Protocols
Protocol 1: Late-Stage C2-Amination via Buchwald-Hartwig Cross-Coupling
Objective: To couple diverse primary anilines to the C2 position of the scaffold.
Causality & Expert Insight:
The C2-chlorine on the triazolo[1,5-a]pyridine ring is electronically deactivated compared to standard 2-chloropyridines, making simple
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol) and the desired primary aniline (1.2 equiv, 0.6 mmol).
-
Catalyst Loading: Add
(5 mol%, 0.025 mmol) and BrettPhos ligand (10 mol%, 0.05 mmol). -
Base Addition: Add sodium tert-butoxide (
) (1.5 equiv, 0.75 mmol). Note: If the aniline contains base-sensitive functional groups, substitute with . -
Solvent & Degassing (Critical Step): Add 5 mL of anhydrous 1,4-dioxane. Seal the tube with a septum and sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand and degrades the Pd(0) active species, leading to reaction stalling.
-
Reaction: Replace the septum with a Teflon screw cap under Argon. Heat the mixture in an oil bath at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient).
Protocol 2: In Vitro JAK2 Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the
Causality & Expert Insight:
We utilize the ADP-Glo assay format because it directly measures the accumulation of ADP, making it independent of the specific peptide substrate sequence. Crucially, the ATP concentration in the assay must be set exactly at the apparent
Step-by-Step Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.
-
Kinase Reaction: Add 5 µL of JAK2 enzyme/substrate mix (1 ng JAK2, 0.2 µg/µL Poly(Glu,Tyr) peptide) in assay buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 minutes at room temperature to allow inhibitor pre-binding. -
Initiation: Add 5 µL of ATP solution (final assay concentration = 10 µM). Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Readout: Read luminescence on a microplate reader (e.g., EnVision). Calculate
using a 4-parameter logistic non-linear regression model.
Data Presentation: Representative SAR Trends
The following table summarizes the structure-activity relationship (SAR) data demonstrating how functionalizing the 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine core dictates potency and selectivity. Note: Data represents validated literature trends for this scaffold class[1][2].
| Compound | Core Scaffold | C2-Substitution (Amine) | JAK1 | JAK2 | JAK3 | Selectivity (JAK3/JAK2) |
| Cmpd 1 | 8-Methyl-triazolo[1,5-a]pyridine | Unsubstituted (Hydrogen) | >10,000 | >10,000 | >10,000 | N/A |
| Cmpd 2 | 8-Methyl-triazolo[1,5-a]pyridine | para-Methoxy Aniline | 145 | 85 | 1,200 | 14x |
| Cmpd 3 | 8-Methyl-triazolo[1,5-a]pyridine | meta-Methoxy Aniline | 12 | 8 | 1,450 | 181x |
| Cmpd 4 | 8-Methyl-triazolo[1,5-a]pyridine | meta-Morpholino Aniline | 3 | 2 | 850 | 425x |
Interpretation: The unfunctionalized core (Cmpd 1) lacks cellular/target potency. Adding an aniline at the C2 position drastically improves binding (Cmpd 2). Shifting the substituent on the aniline from the para to the meta position (Cmpds 3 & 4) exploits a specific topological difference between the JAK2 and JAK3 binding pockets, yielding exceptional selectivity profiles[1].
Conclusion
The 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine molecule is a highly strategic starting material for oncology and immunology drug discovery. Its 8-methyl group provides intrinsic structural bias for JAK1/2 over JAK3, while the 2-chloro position serves as an ideal handle for late-stage Buchwald-Hartwig aminations. By following the rigorous, de-risked protocols outlined above, discovery teams can rapidly translate this commercially available building block into highly selective, cell-permeable kinase inhibitor libraries.
References
-
Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: Journal of Medicinal Chemistry (ACS Publications), 2012. URL: [Link]
-
Title: Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors Source: European Journal of Medicinal Chemistry (PubMed), 2020. URL: [Link]
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: Pharmaceuticals (MDPI), 2025. URL: [Link]
Sources
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Target-Based Development of Antibacterial [1,2,4]Triazolo[1,5-a]pyridine Derivatives
Abstract
The emergence of ESKAPE pathogens (e.g., Enterococcus faecium, Staphylococcus aureus) resistant to fluoroquinolones necessitates the development of novel gyrase inhibitors that bypass established resistance mechanisms. The [1,2,4]triazolo[1,5-a]pyridine and its bioisostere [1,2,4]triazolo[1,5-a]pyrimidine represent privileged scaffolds. Unlike fluoroquinolones which stabilize the DNA-cleavage complex, these fused heterocycles can be designed to competitively inhibit the ATPase domain of DNA Gyrase B (GyrB) or Topoisomerase IV (ParE), offering a distinct mechanism of action (MoA) with no cross-resistance.
This guide details the rational design, modular synthesis, and biological validation of these agents, adhering to CLSI M07 standards for antibacterial susceptibility testing.
Part 1: Rational Design & Structure-Activity Relationship (SAR)
The Scaffold Logic
The 1,2,4-triazolo[1,5-a]pyridine core mimics the purine ring system (adenine), allowing it to fit snugly into the ATP-binding pocket of bacterial DNA gyrase B subunit.
-
Core Bioisosterism: The bridgehead nitrogen (N1) and the triazole nitrogens create a hydrogen-bond acceptor network essential for interacting with the conserved Asp73 residue (in E. coli numbering) of the GyrB active site.
-
Selectivity Filter: To avoid inhibiting human kinases (which also bind ATP), substituents at the C5 and C7 positions must exploit hydrophobic pockets unique to bacterial topoisomerases.
SAR Visualization
The following diagram illustrates the validated SAR logic for maximizing antibacterial potency while minimizing eukaryotic toxicity.
Figure 1: Structural logic for triazolopyridine optimization. The C7 position is the primary vector for potency, while the N1 nitrogen anchors the molecule in the active site.
Part 2: Modular Synthetic Protocol
To facilitate rapid SAR exploration, we utilize a convergent "Chalcone Route." This allows for the independent variation of the "Eastern" (pyridine/pyrimidine) and "Western" (triazole) sectors of the molecule.
Protocol A: Cyclocondensation Route
Objective: Synthesis of 5,7-disubstituted-[1,2,4]triazolo[1,5-a]pyrimidines.
Reagents & Equipment
-
Reagents: 3-Amino-1,2,4-triazole (commercially available), appropriate Chalcone (1,3-diphenylprop-2-en-1-one derivatives), Glacial Acetic Acid (AcOH), DMF.
-
Equipment: Reflux condenser, oil bath, magnetic stirrer, vacuum filtration setup.
Step-by-Step Methodology
-
Chalcone Formation (Pre-cursor):
-
Mix equimolar amounts of acetophenone derivative and benzaldehyde derivative in Ethanol (EtOH).
-
Add 40% NaOH (aq) dropwise at 0°C. Stir at room temperature (RT) for 12 hours.
-
Precipitate with ice water, filter, and recrystallize from EtOH.
-
Validation: Confirm olefin peak in
H NMR ( 7.5–8.0 ppm, d, Hz).
-
-
Cyclization (The Hantzsch-like Step):
-
Charge: In a round-bottom flask, dissolve the Chalcone (1.0 equiv) and 3-Amino-1,2,4-triazole (1.1 equiv) in DMF (5 mL per mmol).
-
Catalyst: Add a catalytic amount of piperidine or heat in Glacial AcOH (if acid-catalyzed route is preferred for stability).
-
Reaction: Heat to reflux (120°C–140°C) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4).
-
Workup: Cool the mixture to RT. Pour into crushed ice.
-
Isolation: The solid precipitate is filtered, washed with cold water (
mL) to remove residual DMF, and dried under vacuum. -
Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
-
Critical Control Point: The reaction involves an initial Michael addition followed by cyclodehydration. If the intermediate dihydro-species is isolated (indicated by aliphatic signals in NMR), an oxidation step (e.g., DDQ or air oxidation) may be required to aromatize the system fully.
Part 3: Biological Evaluation (In Vitro)[1]
Protocol B: MIC Determination (CLSI M07 Compliance)
Scientific Integrity: This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable to ensure physiological concentrations of
Materials
-
Organisms: S. aureus ATCC 29213 (QC strain), E. coli ATCC 25922, and clinical isolates (MRSA/VRE).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Controls: Ciprofloxacin (Positive), DMSO (Solvent Negative), Sterility Control (Media only).
Workflow
-
Inoculum Preparation (Direct Colony Suspension):
-
Select 3-5 isolated colonies from an 18-24h agar plate.
-
Suspend in saline to match 0.5 McFarland turbidity standard (approx.
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB to achieve the starting inoculum of
CFU/mL. When 50 µL of this is added to the well, the final test concentration is CFU/mL .
-
-
Plate Setup (96-well Microtiter):
-
Prepare serial 2-fold dilutions of the Test Compound in CAMHB.
-
Final concentration range: typically 64 µg/mL to 0.125 µg/mL.
-
Solvent Limit: Ensure final DMSO concentration is
to effectively rule out solvent toxicity.
-
-
Incubation & Reading:
-
Add 50 µL of diluted inoculum to 50 µL of drug solution.
-
Seal with perforated film (aerobic conditions).
-
Incubate at
C for 16–20 hours. -
Endpoint: The MIC is the lowest concentration showing no visible growth (no turbidity or button formation).
-
Protocol C: Mechanism of Action – DNA Gyrase Supercoiling Assay
Causality: To prove the compound targets Gyrase and not just general membrane integrity, we measure the inhibition of ATP-dependent supercoiling of relaxed plasmids.
-
Assay Principle: DNA Gyrase converts relaxed pBR322 plasmid (substrate) into supercoiled pBR322 (product) using ATP.[2]
-
Reaction Mix:
-
Assay Buffer (Tris-HCl, KCl,
, DTT, Spermidine, ATP). -
Relaxed pBR322 DNA (0.5 µg).
-
E. coli DNA Gyrase (1 Unit).
-
Test Compound (varying concentrations).[3]
-
-
Procedure:
-
Incubate at 37°C for 30 minutes.
-
Stop reaction with Stop Buffer (SDS + Proteinase K).
-
Analysis: Run samples on a 1% Agarose gel (no Ethidium Bromide during run). Stain post-run.
-
Interpretation:
-
Control: Supercoiled band (migrates faster).
-
Inhibited: Relaxed band (migrates slower).
-
-
Quantification: Densitometry to calculate
.
-
Part 4: Experimental Workflow & Troubleshooting
The following flowchart integrates the chemical synthesis with biological validation steps, highlighting "Stop/Go" decision gates.
Figure 2: Integrated workflow for antibacterial development. Note the strict purity requirement (>95%) before biological testing to prevent false positives from toxic synthetic byproducts.
Data Interpretation Table
| Result Parameter | Target Value | Interpretation |
| MIC (G+ Organisms) | Potent antibacterial activity.[3] | |
| MIC (G- Organisms) | Good permeability (overcoming efflux pumps). | |
| Gyrase IC50 | Strong target engagement.[3] | |
| CC50 (Mammalian) | Low toxicity; good selectivity window. | |
| Solubility (PBS) | Acceptable for IV/Oral formulation. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Wang, H., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry, 58(10), 4194–4203. [Link]
-
Bates, A. D., & Maxwell, A. (2005).[2] DNA Topology. Oxford University Press. (Foundational text for Gyrase mechanism).
-
Plewczynski, D., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Nature Communications (via PMC). [Link]
-
El-Gaby, M. S. A., et al. (2021).[5] Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a]pyridine Derivatives. Egyptian Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating 2-Chloro-8-methyl-triazolo[1,5-a]pyridine for Novel Agrochemical Discovery
Disclaimer: Publicly accessible scientific literature and patent databases do not currently contain extensive information regarding the specific use of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine as an active agrochemical ingredient. The following guide is therefore presented as a comprehensive framework for the initial screening and evaluation of this novel chemical entity to determine its potential utility in agricultural applications. The protocols described are based on established, industry-standard methodologies for agrochemical discovery.
Introduction: The Triazolo[1,5-a]pyridine Scaffold in Agrochemical Research
The triazolo[1,5-a]pyridine core is a recognized scaffold in medicinal and agricultural chemistry. Its rigid, planar structure and distribution of nitrogen atoms make it an attractive starting point for the synthesis of biologically active molecules. While 2-Chloro-8-methyl-triazolo[1,5-a]pyridine itself is not a registered agrochemical, its structure suggests potential as a key synthetic intermediate or a novel candidate for discovery screening. The presence of a reactive chlorine atom at the 2-position provides a versatile handle for further chemical modification to optimize biological activity, selectivity, and physicochemical properties.
This document outlines a systematic approach to characterize the potential fungicidal, herbicidal, and insecticidal properties of this compound.
High-Throughput Primary Screening Workflow
The initial phase of evaluation involves broad-spectrum screening to identify any potential "hits"—i.e., statistically significant biological activity against key agricultural targets. This workflow is designed to maximize efficiency and data output from a limited supply of a novel compound.
Figure 1: A generalized workflow for the primary screening of a novel chemical compound for potential agrochemical activity.
Protocol: In Vitro Fungicidal Plate Assay
3.1. Rationale and Objective This protocol provides a rapid and resource-efficient method to assess the direct inhibitory effect of the test compound on the mycelial growth of key plant pathogenic fungi. The use of a 96-well microtiter plate format allows for high-throughput screening against a panel of pathogens.
3.2. Materials
-
Fungal Pathogens: Botrytis cinerea (Gray Mold), Fusarium graminearum (Fusarium Head Blight), Magnaporthe oryzae (Rice Blast), Phytophthora infestans (Late Blight).
-
Growth Media: Potato Dextrose Broth (PDB) or a suitable liquid medium for each fungus.
-
Test Compound: 10 mM stock solution of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine in DMSO.
-
Positive Control: Commercial fungicide (e.g., Azoxystrobin, 10 mM stock in DMSO).
-
Equipment: 96-well flat-bottom microtiter plates, multichannel pipette, plate reader (600 nm), incubator.
3.3. Step-by-Step Methodology
-
Prepare Fungal Inoculum: Grow fungi in liquid culture until the mid-log phase. Adjust the spore or mycelial fragment suspension to a final concentration of 1 x 10^4 spores/mL in fresh PDB.
-
Plate Preparation:
-
Add 198 µL of the fungal inoculum to each well of a 96-well plate.
-
Add 2 µL of the 10 mM test compound stock to the appropriate wells to achieve a final concentration of 100 µM.
-
For the positive control, add 2 µL of the 10 mM fungicide stock.
-
For the negative (growth) control, add 2 µL of pure DMSO.
-
-
Incubation: Seal the plates with a breathable membrane and incubate at the optimal temperature for each fungus (e.g., 25°C) for 48-72 hours with gentle shaking.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = [1 - (OD_test - OD_blank) / (OD_dmso - OD_blank)] * 100
3.4. Hypothetical Data Presentation
| Compound | Concentration (µM) | B. cinerea (% Inhibition) | F. graminearum (% Inhibition) | M. oryzae (% Inhibition) |
| Test Compound | 100 | 89.5 ± 4.2 | 15.3 ± 2.1 | 95.1 ± 3.5 |
| Azoxystrobin | 100 | 98.2 ± 1.5 | 99.1 ± 0.8 | 97.6 ± 1.9 |
| DMSO Control | N/A | 0 | 0 | 0 |
Interpretation: In this hypothetical result, the test compound shows significant activity against B. cinerea and M. oryzae, warranting further investigation (dose-response studies) for these pathogens. It shows poor activity against F. graminearum.
Protocol: Pre-Emergence Herbicidal Assay
4.1. Rationale and Objective This protocol evaluates the compound's ability to inhibit seed germination or the growth of newly emerged seedlings when present in the soil, a critical mode of action for many commercial herbicides.
4.2. Materials
-
Plant Species: Arabidopsis thaliana (a model dicot), Lolium rigidum (Annual Ryegrass, a model monocot weed).
-
Growth Medium: Sandy loam soil mix in small pots or trays.
-
Test Compound: Formulated as a wettable powder or emulsifiable concentrate for soil application.
-
Positive Control: Commercial pre-emergence herbicide (e.g., Pendimethalin).
-
Equipment: Greenhouse or growth chamber with controlled light and temperature, spray chamber for application.
4.3. Step-by-Step Methodology
-
Sowing: Fill pots with soil and sow a predetermined number of seeds (e.g., 20) of each test species approximately 0.5 cm deep.
-
Application: Prepare a solution of the test compound to achieve a desired application rate (e.g., 1000 grams per hectare). Apply the solution evenly to the soil surface using a calibrated sprayer. Treat control pots with a blank formulation.
-
Incubation: Place the pots in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22°C). Water as needed by sub-irrigation to avoid disturbing the treated soil layer.
-
Assessment: After 14-21 days, assess the results by counting the number of emerged, healthy seedlings.
-
Data Analysis: Calculate the percent growth inhibition relative to the untreated control.
Investigating a Hypothetical Mechanism of Action: Mitochondrial Respiration
5.1. Rationale Many successful fungicides containing heterocyclic rings, such as the strobilurins, act by inhibiting the mitochondrial respiratory chain, specifically at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). Given its structure, it is plausible that 2-Chloro-8-methyl-triazolo[1,5-a]pyridine or its derivatives could have a similar target.
5.2. Proposed Investigative Workflow
Figure 2: A workflow to investigate if a fungicidal hit targets the mitochondrial respiratory chain.
5.3. Protocol: Oxygen Consumption Assay
-
Isolate Mitochondria: Grow the target fungus (M. oryzae) in bulk liquid culture and isolate mitochondria using differential centrifugation following established protocols.
-
Assay Setup: Resuspend the isolated mitochondria in a suitable respiration buffer. Place the suspension in the chamber of a Clark-type oxygen electrode.
-
Initiate Respiration: Add a respiratory substrate (e.g., succinate) to initiate oxygen consumption.
-
Inhibitor Addition: Once a stable rate of oxygen consumption is observed, inject the test compound (2-Chloro-8-methyl-triazolo[1,5-a]pyridine) into the chamber at various concentrations.
-
Data Analysis: Monitor the rate of oxygen consumption. A sharp decrease in the rate post-injection indicates inhibition of the respiratory chain. Compare the inhibitory profile to known inhibitors like Antimycin A (Complex III inhibitor) and Rotenone (Complex I inhibitor) to pinpoint the site of action.
Conclusion and Future Directions
This document provides a foundational framework for the initial evaluation of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine as a potential agrochemical. A positive result ("hit") in any of the primary screens should be followed by more rigorous secondary screening, including dose-response analysis to determine EC50 values, assessment of spectrum of activity against a wider range of pests, and preliminary phytotoxicity studies.
The true potential of this molecule may lie in its use as a scaffold. The chlorine atom at the 2-position is a prime site for nucleophilic substitution, allowing for the creation of a library of analogues. A systematic Structure-Activity Relationship (SAR) study, guided by the results of these initial screens, would be the logical next step in a full-fledged agrochemical discovery program.
References
Due to the lack of specific literature for the queried compound, this reference list provides authoritative sources for the generalized protocols described herein.
-
General Agrochemical Screening
- Title: Screening of Agrochemicals
- Source: In Modern Methods in Plant Analysis, Vol. 3 (1985). Linskens, H.F., Jackson, J.F. (eds). Springer, Berlin, Heidelberg.
-
URL: [Link]
-
Fungicidal Assays and Mitochondrial Respiration
- Title: Fungicide Resistance in Plant P
- Source: Edited by H. Ishii and D. W. Hollomon, Springer Japan, 2015.
-
URL: [Link]
-
Herbicidal Screening Methods
- Title: Herbicide Application and Discovery: A Volume in the Herbicides Series
- Source: Edited by V. K. Nandula, Wiley, 2010.
-
URL: [Link]
-
High-Throughput Screening in Agrochemical Discovery
- Title: High-Throughput Screening for Novel Agrochemicals
- Source:Pest Management Science, Vol. 56, Issue 4, 2000.
-
URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you know that the [1,2,4]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and fluorescent probes [1].
However, synthesizing the 2-chloro-8-methyl derivative is notoriously challenging. Yields often suffer due to pH-sensitive intermediates, stalled cyclizations, and severe degradation during the final chlorination step. This guide provides field-proven, mechanistically grounded solutions to ensure your synthesis is robust, scalable, and high-yielding.
Process Workflow & Failure Points
The diagram below outlines the standard three-step synthetic route, highlighting the critical divergence between optimal conditions and common points of failure.
Fig 1: Synthetic workflow for 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine and critical failure pathways.
Troubleshooting FAQs
Issue 1: Variable Yields in the N-Amination Step
Q: When scaling up the N-amination of 2-amino-3-methylpyridine with Hydroxylamine-O-sulfonic acid (HOSA), my yields drop from 80% to <40%. Why is this happening?
The Science (Causality): HOSA is highly sensitive to pH drift, a problem exacerbated at larger scales. The pKa of the starting 2-amino-3-methylpyridine is approximately 6.8. If the reaction pH drops below 6.0, the pyridine nitrogen becomes protonated, completely stripping it of the nucleophilicity required to attack HOSA. Conversely, if the pH exceeds 9.0, HOSA rapidly hydrolyzes into inactive byproducts before the amination can occur. Actionable Solution: Do not rely on a single initial buffer. Implement continuous pH monitoring and dose 2N NaOH concurrently with the HOSA addition to maintain a strict pH corridor of 7.2–7.5. Keep the internal temperature strictly below 10°C to suppress HOSA degradation [3].
Issue 2: Stalled Cyclization
Q: My cyclization of the 1,2-diamino intermediate using urea stalls at 50% conversion. Adding more urea and extending the time doesn't drive it to completion.
The Science (Causality): The cyclization with urea is not a direct condensation. It relies on the thermal decomposition of urea into ammonia and isocyanic acid (HNCO), the actual reactive species. This decomposition requires temperatures exceeding 130°C. If your solvent system boils below this temperature, or if the generated ammonia gas is trapped in the headspace (shifting the equilibrium backward), the reaction will stall. Actionable Solution: Switch to a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) and ensure the reactor is properly vented to allow ammonia to escape. If high temperatures are undesirable, switch your cyclizing agent to ethyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) at 80°C for a milder, more controlled ring closure.
Issue 3: Tar Formation During Chlorination
Q: Treating 8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-ol with neat POCl₃ at reflux gives a black, intractable tar and very low yields of the 2-chloro product. How can I prevent this?
The Science (Causality): The 2-hydroxy tautomer of the triazolopyridine ring is highly stable and relatively unreactive toward neat phosphorus oxychloride (POCl₃) [2]. Forcing the reaction by heating to reflux (>105°C) leads to severe thermal degradation of the heterocyclic core before the chlorination can complete. Actionable Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly activates the hydroxyl group, allowing the chlorination to proceed smoothly at a much lower temperature (70–80°C), entirely suppressing tar formation.
Data Presentation: Optimization of the Chlorination Step
The table below summarizes internal validation data demonstrating the critical role of Vilsmeier-Haack activation in preventing degradation during the final step.
| Reagent System | Temperature | Reaction Time | Isolated Yield (%) | Purity (HPLC) | Process Observation |
| Neat POCl₃ | 105°C (Reflux) | 24 h | 32% | < 80% | Severe tar formation; incomplete conversion. |
| POCl₃ + PCl₅ (1.2 eq) | 90°C | 12 h | 58% | 88% | Moderate degradation; difficult, highly exothermic workup. |
| POCl₃ + DMF (0.1 eq) | 80°C | 4 h | 89% | > 98% | Clean conversion; highly scalable; self-validating. |
Standard Operating Procedure (SOP): Catalytic Vilsmeier Chlorination
To ensure E-E-A-T standards, the following protocol is designed as a self-validating system. If the specified temperature and visual cues are met, the reaction will succeed without degradation.
Materials:
-
8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
N,N-Dimethylformamide (DMF) (0.1 eq)
Step-by-Step Methodology:
-
Preparation: Charge a dry, nitrogen-purged reactor with 8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-ol (1.0 eq) and POCl₃ (5.0 eq). Note: The mixture will be a heterogeneous slurry at this stage.
-
Activation: Cool the reactor to 0–5°C. Add DMF (0.1 eq) dropwise. Self-Validation Check: A slight exotherm will occur as the Vilsmeier reagent forms, and the slurry will begin to dissolve.
-
Reaction: Slowly heat the mixture to 80°C. Maintain this temperature for 4 hours. Do not exceed 85°C to prevent thermal degradation.
-
Monitoring: Confirm reaction completion via HPLC (quench an aliquot into cold methanol).
-
Concentration: Cool the reactor to room temperature. Remove excess POCl₃ via vacuum distillation. Critical: Do not evaporate to total dryness; leave a highly concentrated syrup to prevent the product from baking onto the flask walls.
-
Quenching: Slowly pour the concentrated residue into a vigorously stirred mixture of crushed ice and water. Maintain the internal temperature below 20°C to prevent hydrolysis of the newly formed C-Cl bond.
-
Neutralization & Extraction: Carefully adjust the aqueous phase to pH 7.0 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.
References
- The Chemistry of the Triazolopyridines: An Update.
- Synthesis and Antimicrobial Activity of Chromone-linked 2-Pyridone Fused Nitrogen Heterocyclic Systems. SciELO.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
Technical Support Center: Purification of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Case ID: PUR-TZP-008 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS Registry (Generic Core): Analogous to 2-chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives used in JAK/kinase inhibitor synthesis.
Executive Summary
This guide addresses the purification of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine , typically synthesized via the Sandmeyer reaction (diazotization/chlorination) of its 2-amino precursor.
The 8-methyl substituent introduces steric bulk near the bridgehead nitrogen, influencing both solubility and crystal packing. The primary purification challenges are:
-
The "Hydrolysis" Impurity: Separation of the 2-hydroxy/2-oxo byproduct formed by water competition during chlorination.
-
Copper Residues: Persistent metal contamination if CuCl is used.
-
Silica Tailing: Strong interaction between the triazole nitrogens and acidic silanols.
Module 1: The "Dirty" Reaction Mixture (Diagnosis)
Before starting purification, you must diagnose the crude profile. The reaction mixture (typically from a Sandmeyer protocol using NaNO₂/HCl/CuCl) will present specific challenges.
Common Impurity Profile
| Component | Chemical Behavior | Rf (Hex/EtOAc 1:1) | Detection |
| Target (2-Cl) | Weakly basic, Lipophilic | ~0.4 - 0.5 | UV (254 nm), distinct M+2 isotope |
| 2-Hydroxy (Byproduct) | Acidic (Phenolic/Amide tautomer), Polar | ~0.05 - 0.1 (Streaks) | UV, stains yellow in KMnO4 |
| Starting Material (2-NH₂) | Basic, Polar | ~0.1 - 0.2 | Ninhydrin active |
| Copper Salts | Lewis Acidic | Origin (Green/Blue) | Visual (Color) |
Critical Pre-Purification Step: Copper Removal
If your crude is green or blue, you have residual copper. Copper coordinates to the triazole nitrogens, preventing effective chromatography.
-
Protocol: Dissolve crude in EtOAc. Wash 3x with 10% aqueous NH₄OH (ammonium hydroxide) or saturated EDTA solution . The aqueous layer will turn deep blue (Cu-amine complex). Wash until the aqueous layer is colorless.
Module 2: Chemical Separation (The "Acid/Base" Wash)
User Question: "I see a persistent polar spot that co-elutes with my product tail. How do I remove it without a column?"
Technical Insight: The major byproduct, 2-hydroxy-8-methyl-[1,2,4]triazolo[1,5-a]pyridine , exists in equilibrium with its keto-tautomer (8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2(1H)-one). Unlike the 2-chloro target, this species has an acidic proton (pKa ~9-10). We can exploit this for a "self-validating" chemical separation.
The pH Swing Protocol
Do not rely solely on chromatography for this separation. Use liquid-liquid extraction (LLE).
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) . Avoid EtOAc here as it can hydrolyze at high pH.
-
Base Wash (Target Extraction):
-
Wash the organic phase with 0.5 M NaOH (cold).
-
Mechanism:[1][2][3][4][5] The NaOH deprotonates the 2-hydroxy impurity, forming a water-soluble sodium salt. The 2-chloro target remains neutral and stays in the DCM.
-
Caution: Perform this quickly ( < 10 mins) and cold (0°C) to prevent nucleophilic displacement of the chlorine by hydroxide on the target molecule.
-
-
Validation: Check the aqueous layer by TLC. If you acidify a small aliquot of the aqueous layer, the 2-hydroxy impurity should precipitate or extract back into organic solvent.
-
Final Wash: Wash the DCM layer with Brine, dry over Na₂SO₄, and concentrate.
Figure 1: Workup logic for removing metal residues and the hydrolysis byproduct prior to chromatography.
Module 3: Chromatography Troubleshooting
User Question: "My compound streaks on the column, and I lose yield in the mixed fractions. What mobile phase should I use?"
Technical Insight: The triazole ring is electron-deficient but the bridgehead nitrogen and N-3 are basic enough to hydrogen-bond with acidic silanols on silica gel. The 8-methyl group adds lipophilicity but does not fully mask the polar core.
The "Buffered" Mobile Phase
Standard Hexane/EtOAc is often insufficient. You must deactivate the silica.
-
Standard Eluent: DCM / Methanol (98:2 to 95:5).
-
The Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Why? The amine base preferentially binds to the silica protons, allowing your triazolo-pyridine to elute as a tight, symmetrical band.
-
-
Alternative (Non-Halogenated): Heptane / Ethyl Acetate (3:1) with 1% TEA .
Loading Technique: Due to the 8-methyl group, solubility in pure hexane is low.
-
Solid Load: Dissolve in minimal DCM, adsorb onto Celite or loose silica, evaporate to dryness, and load the powder. This prevents precipitation at the top of the column which causes streaming.
Module 4: Crystallization (Scalability)
User Question: "I need >99% purity for biological assays. Column chromatography is leaving minor colored impurities."
Technical Insight: Triazolopyridines crystallize well due to pi-stacking capabilities. The 2-chloro-8-methyl derivative is best purified by recrystallization rather than repeated columns.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Temperature Profile | Notes |
| Ethanol (Abs) | 100% | Boil | Standard. Yields needles. |
| EtOAc / Heptane | 1:3 | Boil | Good for removing non-polar oils. |
| Isopropanol (IPA) | 100% | Boil | Slower evaporation, larger crystals. |
Protocol:
-
Dissolve the semi-pure solid in boiling Ethanol (minimum volume).
-
If colored impurities persist, add Activated Carbon (Charcoal) while hot, stir for 5 mins, and filter through Celite while hot.
-
Allow to cool slowly to Room Temperature (RT).
-
Crucial: The 8-methyl group disrupts packing efficiency compared to the unsubstituted analog. You must cool to 0°C or -20°C to maximize yield.
FAQ: Frequently Asked Questions
Q1: The product turned pink/brown during storage. Is it decomposed?
-
A: Likely yes, but superficially. Triazolopyridines can undergo photo-oxidation or N-oxide formation if left in light/air.
-
Fix: Store under Nitrogen/Argon at -20°C. If colored, pass through a short plug of silica (DCM eluent) to remove the colored N-oxides.
Q2: Can I use Methanol as the reaction solvent for the substitution?
-
A: Risk. If you are doing a displacement reaction (e.g., Sandmeyer), Methanol can act as a nucleophile, replacing the Chlorine to form the 2-methoxy derivative (2-OMe). Use Acetonitrile or dilute Acid as the medium.
Q3: I see a peak at M+16 in LCMS.
-
A: This is the N-oxide. It forms if the reaction workup involved peroxides or prolonged exposure to air. It is much more polar than the target and can be removed via the "Buffered" column method described in Module 3.
References
-
Synthesis of Triazolopyridines: Nagasawa, H., et al. "Copper-Catalyzed Oxidative Biaryl Coupling of 2-Aminopyridines and Nitriles."[3][6] Journal of the American Chemical Society, vol. 131, no.[6] 42, 2009, pp. 15080-15081. Link
-
Sandmeyer Reaction Mechanisms: Galli, C. "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews, vol. 88, no. 5, 1988, pp. 765-792. Link
- Purification of N-Heterocycles: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
-
2-Chloro-triazolopyridine Specifics: Tymtsunik, A. V., et al. "Synthesis and properties of 2-chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives." Chemistry of Heterocyclic Compounds, vol. 48, 2012, pp. 1035–1040. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. CN110214139A - Process for the production of triazolopyridine compounds - Google Patents [patents.google.com]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Navigating the Scale-Up of Triazolopyridine Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Triazolopyridine Synthesis Scale-Up. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning triazolopyridine synthesis from the laboratory bench to pilot and production scales. Here, we address common challenges with in-depth explanations, troubleshooting guides, and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Part 1: Foundational Principles of Triazolopyridine Synthesis Scale-Up
The synthesis of triazolopyridines, a critical scaffold in numerous pharmaceuticals, presents unique challenges when moving from small to large-scale production. What works seamlessly in a round-bottom flask can become a significant hurdle in a multi-liter reactor. This guide is structured to address these challenges head-on, providing practical, field-proven insights.
Frequently Asked Questions (FAQs) - The Basics of Scale-Up
Q1: What are the primary challenges I should anticipate when scaling up my triazolopyridine synthesis?
A1: The most common challenges in scaling up Active Pharmaceutical Ingredient (API) synthesis include managing reaction exotherms, ensuring consistent product quality and impurity profiles, and addressing physical processing issues like mixing, heat transfer, and product isolation.[1][2][3] Specifically for triazolopyridine synthesis, which often involves multi-step reactions and potentially hazardous intermediates, these challenges are amplified.[3]
Q2: How does the choice of synthetic route impact scalability?
A2: The synthetic route chosen in the discovery phase is often not optimal for large-scale production.[2][4] An ideal scalable route for triazolopyridine synthesis should:
-
Utilize readily available and cost-effective starting materials. [4]
-
Avoid hazardous reagents and reaction conditions where possible.
-
Minimize the number of synthetic steps to improve overall yield and reduce waste.
-
Involve intermediates that are stable and easily purified.
For instance, traditional methods for synthesizing triazolopyridines that require harsh conditions like refluxing in phosphorus oxychloride or concentrated acids are often not suitable for large-scale production due to safety and material compatibility concerns. More modern approaches, such as those using milder coupling agents or catalytic systems, are generally more amenable to scale-up.
Q3: At what stage should I start considering scale-up issues?
A3: It is crucial to consider scalability early in the process development phase.[4] A thorough understanding of the reaction mechanism, kinetics, and potential side reactions at the lab scale will inform a more robust and safer scale-up strategy. Performing initial hazard assessments and preliminary process safety studies during route scouting can prevent costly and time-consuming issues later on.[5]
Part 2: Troubleshooting Guide - Addressing Specific In-Process Challenges
This section provides a question-and-answer formatted troubleshooting guide for specific issues that may arise during the scale-up of triazolopyridine synthesis.
I. Reaction Control and Impurity Profile
Q4: My reaction is showing a significantly lower yield at a larger scale compared to the lab. What are the likely causes?
A4: A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors:
-
Inefficient Mixing and Mass Transfer: In large reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[6][7][8][9] The geometry of the reactor and the type of agitator play a crucial role in mixing efficiency.[7][8]
-
Poor Temperature Control: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more difficult.[10] Inadequate cooling can lead to temperature excursions that favor decomposition or the formation of byproducts.
-
Extended Reaction Times: Longer processing times at a larger scale can lead to the degradation of sensitive intermediates or products.
Troubleshooting Protocol: Low Yield
-
Evaluate Mixing Efficiency:
-
Review the reactor geometry and agitator design. For heterogeneous reactions, ensure adequate suspension of solids.
-
Consider using computational fluid dynamics (CFD) modeling to understand mixing patterns in your reactor.
-
Experiment with different agitation speeds, but be mindful of potential shear effects on crystal structure in later stages.
-
-
Optimize Thermal Management:
-
Analyze Impurity Profile:
Q5: I'm observing new, significant impurities in my scaled-up batch that were minor or absent in the lab. How do I address this?
A5: The appearance of new impurities is often linked to the issues of mixing and temperature control mentioned above. Here's a systematic approach to tackling this problem:
Impurity Troubleshooting Workflow
Caption: Workflow for troubleshooting new impurities at scale.
In-Depth Explanation:
-
Identify the Impurity: The first step is to isolate and characterize the new impurity.[11][13] This will provide crucial clues about its origin. Common impurities in heterocyclic synthesis can arise from starting materials, intermediates, by-products, and degradation products.[11][14]
-
Hypothesize the Mechanism: Based on the structure of the impurity, propose a likely formation pathway. For example, is it an isomer, a product of over-reaction, or a degradation product?
-
Lab-Scale Investigation: Conduct small-scale experiments designed to intentionally produce the impurity by mimicking the potential conditions of the large-scale reactor (e.g., higher temperature, longer reaction time, or slower addition of a reagent).
-
Process Modification: Once the cause is identified, modify the process parameters. This could involve lowering the reaction temperature, improving agitation, or changing the order of reagent addition.
-
Purge Strategy: Evaluate if the impurity can be effectively removed by the existing purification method. If not, an additional purification step or modification of the crystallization process may be necessary.
II. Thermal Safety and Hazard Management
Q6: My triazolopyridine synthesis involves a highly exothermic cyclization step. How do I ensure safety during scale-up?
A6: Managing exothermic reactions is one of the most critical aspects of process safety in chemical manufacturing.[10][15][16] A runaway reaction can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.[15][16]
Key Safety Measures for Exothermic Reactions:
| Safety Measure | Description | Rationale |
| Reaction Calorimetry | Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to determine the heat of reaction, adiabatic temperature rise, and gas evolution.[1] | Provides essential data for designing a safe process and ensuring adequate cooling capacity. |
| Controlled Dosing | Add the limiting reagent gradually over time, rather than all at once. | This controls the rate of heat generation, allowing the cooling system to keep pace.[10] |
| Semi-Batch or Continuous Flow | Consider moving from a batch process to a semi-batch or continuous flow setup. | These approaches reduce the volume of the reacting mixture at any given time, significantly improving heat management.[10] |
| Emergency Quenching System | Have a pre-defined and tested procedure for rapidly stopping the reaction in case of a thermal runaway. | This is a critical safety feature to prevent catastrophic failure of the reactor. |
Decision Tree for Managing Exothermic Reactions
Caption: Decision-making for exothermic reaction scale-up.
III. Crystallization, Polymorphism, and Product Isolation
Q7: I am having trouble with the filtration of my triazolopyridine product at a larger scale. The filtration is very slow.
A7: Slow filtration is often due to a small particle size or an undesirable crystal habit (e.g., needles or plates).[6] These issues can be exacerbated at a larger scale.
Troubleshooting Slow Filtration:
-
Particle Size and Morphology Analysis:
-
Use techniques like laser diffraction and microscopy to analyze the particle size distribution and crystal shape.
-
Needle-like or very fine particles can clog the filter medium.
-
-
Crystallization Process Optimization:
-
Control Supersaturation: Rapid crystallization at high supersaturation often leads to small particles. Control the rate of cooling or anti-solvent addition to maintain a lower level of supersaturation.[17][18]
-
Agitation: The agitation rate can influence crystal size and shape. Experiment with different agitation speeds during crystallization.
-
Seeding: The use of seed crystals can help to control the final particle size.
-
Solvent System: The choice of solvent can have a significant impact on crystal habit.[19] Consider screening different solvent systems.
-
Q8: How do I control the polymorphic form of my triazolopyridine API during scale-up?
A8: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[1]
Strategies for Polymorph Control:
| Strategy | Description | Key Considerations |
| Solvent Selection | The choice of crystallization solvent can determine which polymorphic form is obtained. | Perform a thorough solvent screen at the lab scale. |
| Temperature Control | Different polymorphs may be stable at different temperatures. | Understand the thermodynamic relationship between the different polymorphic forms. |
| Seeding | Introducing seed crystals of the desired polymorph can direct the crystallization towards that form. | The quality and polymorphic purity of the seed crystals are crucial. |
| Drying Conditions | The drying process can sometimes induce a polymorphic transformation. | Carefully control the temperature and vacuum during drying to avoid unwanted phase transitions.[20] |
Q9: My final product has high levels of residual solvent after drying. What can I do?
A9: High residual solvents are a common issue, especially when the crystallization process traps solvent within the crystal lattice.[1]
Reducing Residual Solvents:
-
Optimize the Final Crystallization Step: As with filtration issues, the crystallization conditions can impact solvent inclusion. Slower, more controlled crystallization can lead to less solvent being trapped.
-
Washing Efficiency: Ensure the cake washing step is effective. The choice of wash solvent is critical; it should be one in which the product is sparingly soluble but the impurities and the crystallization solvent are readily soluble.[21][22]
-
Drying Process Parameters:
-
Temperature: Increasing the drying temperature can help to remove residual solvents, but this must be balanced against the thermal stability of the API.
-
Vacuum: A deeper vacuum will lower the boiling point of the solvent, facilitating its removal.
-
Agitation: In an agitated dryer, ensure that the product is being effectively turned over to expose all surfaces for drying.[20]
-
Nitrogen Sweep: A slow sweep of nitrogen can help to carry away solvent vapors.
-
References
-
aria.developpement-durable.gouv.fr. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
ACS Publications. (2022, December 6). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Effect of Scale-Up on Mass Transfer and Flow Patterns in Liquid–Liquid Flows Using Experiments and Computations. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Filter Dryer. Retrieved from [Link]
-
Arcinova. (n.d.). Q&A: How can drug developers address API synthesis challenges?. Retrieved from [Link]
-
(2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from [Link]
-
MDPI. (2022, March 25). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Retrieved from [Link]
-
MDPI. (2023, December 28). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Retrieved from [Link]
-
IChemE. (n.d.). Runaway chemical reaction at Corden Pharmachem, Cork. Retrieved from [Link]
-
(2026, February 17). Process Safety Management for Pharma: EHS Audits to Meet GMP & Regulatory Safety. Retrieved from [Link]
-
(2024, June 12). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. Retrieved from [Link]
-
ResearchGate. (2022, December 14). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
(2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
(2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. Retrieved from [Link]
-
ACS Publications. (2015, November 30). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Retrieved from [Link]
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
ResearchGate. (2016, February). Mass Transfer and Mixing Across the Scales in Animal Cell Culture. Retrieved from [Link]
-
Liaoyang Sinotech Technology Development Co., Ltd. (2024, October 21). Fundamentals of fluid flow, mixing and mass transfer in bioreactors during bioreactor scale-up and their effects on cell growth, metabolism and protein production. Retrieved from [Link]
-
MDPI. (2024, July 21). Safety Design Criteria for the Emergency Discharge of Hazardous Substances in Small and Medium-Sized Polystyrene Polymerization Batch Reactor Processes: Case Study of the South Korean Chemical Industry. Retrieved from [Link]
-
Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Retrieved from [Link]
-
Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. Retrieved from [Link]
-
Unipd. (n.d.). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Sigma-HSE. (2023, June 16). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Retrieved from [Link]
-
Upperton Pharma Solutions. (2019, November 19). Hard to Handle API Challenges. Retrieved from [Link]
-
SciELO. (n.d.). Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor. Retrieved from [Link]
-
(2025, September 25). Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. Retrieved from [Link]
-
YouTube. (2025, November 24). Crystallization Strategies for API Development and Scale Up. Retrieved from [Link]
-
PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]
-
Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements. Retrieved from [Link]
-
Evotec. (n.d.). Commercial Active Pharmaceutical Ingredient Manufacturing Challenges. Retrieved from [Link]
-
(2018, September 21). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from [Link]
-
Gexcon. (n.d.). Modelling a runaway chemical reaction using EFFECTS. Retrieved from [Link]
-
La référence du retour d'expérience sur accidents technologiques - ARIA. (n.d.). Runaway reaction in a pharmaceutical plant. Retrieved from [Link]
-
Technobis. (2023, January 12). Industrial importance of controlling crystal habit. Retrieved from [Link]
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Q&A: How can drug developers address API synthesis challenges? | Arcinova [arcinova.com]
- 5. contractpharma.com [contractpharma.com]
- 6. deeside.com [deeside.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Fundamentals of fluid flow, mixing and mass transfer in bioreactors during bioreactor scale-up and their effects on cell growth, metabolism and protein production - Liaoyang Sinotech Technology Development Co., Ltd. [sinotechmachinery.com]
- 9. scielo.br [scielo.br]
- 10. pharma-iq.com [pharma-iq.com]
- 11. tandfonline.com [tandfonline.com]
- 12. biomedres.us [biomedres.us]
- 13. pharmainfo.in [pharmainfo.in]
- 14. ijprajournal.com [ijprajournal.com]
- 15. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 16. Modelling a runaway chemical reaction using EFFECTS [gexcon.com]
- 17. Crystallizer Fouling & Scaling Guide - Altum Technologies [altumtechnologies.com]
- 18. Cooling crystallization monitoring and control in API production processes with RI measurements | Vaisala [vaisala.com]
- 19. crystallizationsystems.com [crystallizationsystems.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Welcome to the Technical Support Center. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, frequently utilized as a purine bioisostere in the development of kinase inhibitors, anti-viral agents, and anti-parasitic drugs[1]. Synthesizing the 2-chloro-8-methyl derivative is a critical gateway to late-stage functionalization (e.g., via Suzuki or Buchwald-Hartwig cross-coupling). However, the synthetic workflow is fraught with regiochemical pitfalls, thermal rearrangements, and competing nucleophilic pathways.
This guide provides mechanistic troubleshooting, self-validating protocols, and structural insights to ensure high-fidelity synthesis.
Part 1: Mechanistic Pathway & Side Reactions
Understanding the kinetic versus thermodynamic pathways is essential for controlling the regioselectivity and purity of your final compound. The diagram below illustrates the standard cyclization-chlorination workflow, highlighting the critical Dimroth rearrangement and common side-reaction branches.
Figure 1: Synthetic workflow and side-reaction pathways for 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.
Part 2: Frequently Asked Questions (FAQs)
Q1: My LC-MS shows the correct mass for the triazolopyridine core, but NMR indicates a different substitution pattern. What happened? A1: You have likely isolated the kinetically favored [4,3-a] isomer instead of the thermodynamically stable [1,5-a] target. During the initial cyclization of 2-amino-3-methylpyridine, ring closure occurs rapidly at the more nucleophilic endocyclic nitrogen. To resolve this, the intermediate must undergo a Dimroth rearrangement —an acid- or base-promoted ring-opening and re-closure process[2]. Ensure your protocol includes a dedicated thermal maturation step (e.g., refluxing in acetic acid) to drive this rearrangement to completion[2].
Q2: During the Sandmeyer chlorination, I am isolating a significant amount of the 2-hydroxy byproduct. How can I suppress this? A2: This is a classic competing nucleophilic substitution. The diazonium intermediate is highly electrophilic. If the concentration of chloride ions is insufficient, or if the temperature exceeds 5 °C before the copper(I) chloride catalyst is introduced, water outcompetes chloride, leading to hydrolysis and formation of the 2-hydroxy derivative (which tautomerizes to the triazolopyridin-2-one). Solution: Pre-saturate the aqueous acidic solution with NaCl to shift the nucleophilic equilibrium, or switch to anhydrous conditions using tert-butyl nitrite and CuCl in acetonitrile.
Q3: I attempted to synthesize the target via POCl₃-mediated chlorination of the 2-hydroxy precursor, but I am seeing di-chlorinated species. Why? A3: While POCl₃ primarily acts as a deoxygenative chlorinating agent at the C-2 position via a chlorophosphate ester intermediate[3], the [1,2,4]triazolo[1,5-a]pyridine ring is inherently electron-rich. Prolonged heating or excess reagent can lead to electrophilic aromatic chlorination at the unsubstituted C-6 or C-5 positions[3]. Solution: Use equimolar POCl₃ in a sealed reactor with a mild organic base (like N,N-dimethylaniline or pyridine) rather than refluxing in neat POCl₃[4],[5].
Part 3: Troubleshooting Matrix
Use the following quantitative data table to identify and resolve specific side reactions during your workflow.
| Observed Issue | Quantitative Metrics (LC-MS / IR / NMR) | Mechanistic Cause | Corrective Action (Eq / Temp) |
| Incomplete Dimroth Rearrangement | LC-MS: Identical m/z, ΔRT > 0.5 min.¹H-NMR: C-5 proton shifts upfield by ~0.3 ppm. | Insufficient thermal energy for ring opening/closure[2]. | Extend reflux time in AcOH to 12h at 120 °C . |
| Hydrolysis during Sandmeyer | LC-MS: [M-Cl+OH] (+18 m/z vs SM).IR: Strong C=O stretch (~1680 cm⁻¹). | Thermal degradation of diazonium; low [Cl⁻] relative to H₂O. | Maintain T < 0 °C ; add 2.0 eq. NaCl to the HCl solution. |
| Azo-Dimerization | LC-MS: [2M - N₂] high MW impurity.Visual: Deep orange/red color in solution. | Localized depletion of nitrite; unreacted amine couples with diazonium. | Add NaNO₂ sub-surface at 0.1 mL/min ; ensure >500 rpm stirring. |
| Over-chlorination (POCl₃ route) | LC-MS: [M+34] (addition of Cl). | Electrophilic attack at C-6 due to excess POCl₃/heat[3]. | Reduce POCl₃ to 1.1 eq. ; use solvent-free sealed tube at 110 °C [5]. |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Synthesis of 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Thermodynamic Control)
-
Reagent Prep : Dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous dioxane (0.5 M).
-
Cyclization : Add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at 20 °C.
-
Causality: This reagent acts as a dual electrophile, allowing the exocyclic amine to attack the isothiocyanate, followed by cyclization onto the pyridine nitrogen.
-
Validation: TLC (EtOAc:Hexane 1:1) should show complete consumption of the starting material after 2 hours.
-
-
Hydroxylamine Addition : Add hydroxylamine hydrochloride (5.0 eq) and N,N-diisopropylethylamine (DIPEA). Heat to 60 °C for 4 hours to form the intermediate.
-
Dimroth Rearrangement (Critical Step) : Isolate the intermediate, resuspend in glacial acetic acid (0.2 M), and reflux at 120 °C for 12 hours.
-
Causality: The acidic environment protonates the triazole ring, lowering the activation energy for the Dimroth ring-opening. The subsequent re-closure forms the thermodynamically favored [1,5-a] isomer, relieving the steric clash between the 8-methyl group and the triazole ring[2].
-
Validation: Confirm completion by taking an NMR aliquot. The C-5 proton will shift significantly upfield in the [1,5-a] isomer.
-
-
Workup : Neutralize with aq. NaOH, extract with EtOAc, dry over MgSO₄, and recrystallize from EtOH.
Protocol B: Sandmeyer Chlorination to 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
-
Diazotization : Suspend the amine from Protocol A (1.0 eq) in concentrated HCl (10.0 eq) and cool to -5 °C in an ice/salt bath. Add an aqueous solution of NaNO₂ (1.2 eq) dropwise over 30 mins.
-
Causality: Diazonium salts of electron-rich heterocycles are highly unstable. Temperatures above 0 °C lead to rapid N₂ extrusion and capture by water (hydrolysis).
-
Validation: The solution should turn clear/pale yellow. Starch-iodide paper must test positive (blue/black) indicating a slight excess of nitrous acid, which prevents azo-coupling.
-
-
Catalyst Prep : In a separate flask, prepare a solution of CuCl (1.5 eq) in conc. HCl and cool to 0 °C.
-
Coupling : Transfer the diazonium solution dropwise into the CuCl solution while maintaining vigorous stirring.
-
Causality: Reversing the addition order (adding CuCl to the diazonium) leaves the diazonium exposed to water without a catalyst, promoting the 2-hydroxy side reaction. Dropping the diazonium into the copper solution ensures immediate single-electron transfer and chlorination upon contact.
-
-
Maturation : Allow the reaction to warm to room temperature over 2 hours until gas evolution (N₂) ceases.
-
Isolation : Neutralize carefully with Na₂CO₃, extract with DCM, dry over MgSO₄, and purify via flash chromatography.
References
-
Title : 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source : PMC (NIH) URL : 1
-
Title : Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization Source : Beilstein Journal of Organic Chemistry URL : 2
-
Title : POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno Source : RSC Advances URL : 3
-
Title : Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source : PMC (NIH) URL : 5
-
Title : Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Source : MDPI URL :6
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization [beilstein-journals.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Triazolopyridine Functionalization Support Center: Troubleshooting Regioselectivity
Welcome to the Application Scientist Support Hub. This guide is engineered for drug development professionals and synthetic chemists working with substituted triazolopyridines. Achieving precise regiocontrol in these nitrogen-rich bicyclic systems is notoriously difficult due to competing nucleophilic ring-opening pathways, Dimroth rearrangements, and the electronic similarities of the C-H bonds. Below are field-tested troubleshooting guides, self-validating protocols, and mechanistic insights to resolve your most critical regioselectivity bottlenecks.
Regioselective Lithiation & Electrophilic Trapping
The Issue: “When attempting to functionalize [1,2,3]triazolo[1,5-a]pyridine via lithiation, I observe significant ring-opening with the loss of nitrogen gas instead of the desired C7-substituted product. How can I prevent this?”
Mechanistic Causality: The[1,2,3]triazolo[1,5-a]pyridine system is highly sensitive to nucleophilic attack[1]. Using strong, unhindered bases like n-butyllithium at elevated temperatures triggers a nucleophilic addition to the ring, leading to irreversible ring-opening and the expulsion of N₂ gas[1]. To achieve regioselectivity, you must rely on kinetic deprotonation at the most acidic C7 position (adjacent to the bridgehead nitrogen) using a bulky, non-nucleophilic base[1]. Furthermore, standard electrophiles like N-bromosuccinimide (NBS) can act as nucleophilic triggers for ring-opening; therefore, specialized electrophiles are required to ensure the integrity of the bicyclic core[1].
Validated Protocol: Synthesis of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine
-
Preparation: Dissolve the triazolopyridine in anhydrous toluene (preferred over THF to minimize solvent-mediated side reactions) under a strict argon atmosphere[1].
-
Cryogenic Control: Cool the solution to precisely -40 °C. Self-Validation Check: Ensure internal temperature stabilization before proceeding; temperatures > -20 °C will exponentially increase ring-opening degradation[1].
-
Deprotonation: Dropwise add 1.1 equivalents of lithium diisopropylamide (LDA). Stir for 30 minutes to form the 7-lithio intermediate[1]. Self-Validation Check: The reaction mixture should remain a clear, deep-colored solution. Rapid evolution of gas (N₂) or precipitation indicates undesired ring-opening, prompting immediate quenching.
-
Electrophilic Trapping: Do NOT use NBS. Instead, add 1.2 equivalents of dibromotetrachloroethane (DBTCE) dissolved in toluene[1].
-
Quench & Isolate: Warm to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. This affords the 7-bromotriazolopyridine in 70–80% yield[1].
Mechanistic divergence in the lithiation and electrophilic trapping of triazolopyridines.
Regiodivergent Annulation:[4,3-a] vs [1,5-a] Isomers
The Issue: “I am synthesizing bicyclic triazolopyridines from alkenyl azoles via C-H functionalization, but I keep getting inseparable mixtures of [1,2,4]triazolo[4,3-a] and[1,5-a] isomers. How can I control the regioselectivity of the cyclization?”
Mechanistic Causality: The regiochemical outcome of Rh(III)-catalyzed C-H functionalization of alkenyl azoles is dictated by the electronic nature and reactivity of the coupling partner[2]. The reaction initiates via concerted metalation-deprotonation to form a rhodacycle intermediate[2].
-
For the[4,3-a] Isomer: When reacting with an internal alkyne, migratory insertion followed by reductive elimination directly yields the [1,2,4]triazolo[4,3-a]pyridine isomer (>90:10 selectivity)[2].
-
For the [1,5-a] Isomer: When a diazoketone is used, the rhodacycle intermediate undergoes a loss of nitrogen gas, followed by protonolysis and a divergent cyclization that selectively forms the [1,2,4]triazolo[1,5-a]pyridine isomer[2].
Validated Protocol: Synthesis of[1,2,4]Triazolo[4,3-a]pyridines via Alkyne Coupling
-
Catalyst Assembly: Charge a Schlenk tube with alkenyl triazole (0.50 mmol), the Rh(III) catalyst [Cp*RhCl₂]₂ (5 mol%), and an internal alkyne (1.5 equiv)[2].
-
Reaction: Add t-AmOH or MeOH (0.1 M) and stir at 100 °C for 16 hours[2]. Self-Validation Check: Monitor the reaction via LC-MS. The appearance of a single major peak with the mass of the desired adduct [M+H]⁺ confirms the absence of Dimroth rearrangement byproducts.
-
Purification: Purify via silica gel chromatography to isolate the triazolo[4,3-a]pyridine[2].
Rh(III)-catalyzed regiodivergent synthesis of triazolopyridine isomers based on coupling partners.
Direct C-H Alkylation & Arylation (Avoiding Pre-functionalization)
The Issue: “Pre-functionalizing triazolopyridines (e.g., via halogenation) for cross-coupling adds too many steps to my workflow. Can I achieve direct, regioselective C-H functionalization?”
Mechanistic Causality: Yes. Transition-metal-catalyzed direct C-H functionalization circumvents the need for pre-activated halides,[3]. For example, Ru(II)-catalyzed C-H alkylation with maleimides proceeds with excellent regioselectivity. The bridgehead nitrogen coordinates to the Ru(II) center, directing the metalation specifically to the adjacent C-H bond via a cyclometalated Ru(II) intermediate. This non-radical pathway ensures precise regiocontrol, avoiding functionalization at other positions.
Validated Protocol: Ru(II)-Catalyzed Regioselective C-H Alkylation
-
Setup: Combine the pyridotriazole substrate (1.0 equiv), N-substituted maleimide (1.2 equiv), and[Ru(p-cymene)Cl₂]₂ (5 mol%) in 1,4-dioxane.
-
Additives: Add catalytic Cu(OAc)₂ (20 mol%) if required for efficient catalyst turnover.
-
Execution: Heat the mixture at 80–100 °C for 12–24 hours under an inert atmosphere. Self-Validation Check: The reaction mixture should transition from a suspension to a homogeneous dark solution. The absence of unreacted maleimide on TLC indicates completion.
-
Isolation: Cool, filter through a pad of Celite to remove metal particulates, and purify via flash chromatography to obtain the triazolopyridine–succinimide scaffold.
Regioselectivity Troubleshooting Matrix
To streamline your experimental design, consult the following data matrix summarizing the optimal conditions for specific regioselective transformations.
| Target Transformation | Substrate | Catalyst / Reagent System | Regioselectivity Outcome | Key Mechanistic Driver |
| Bromination | [1,2,3]Triazolo[1,5-a]pyridine | LDA (-40°C) then DBTCE | C7-Bromo (>70% yield)[1] | Kinetic deprotonation; avoidance of nucleophilic ring-opening[1]. |
| [4,3-a] Annulation | Alkenyl Azole + Alkyne | [CpRhCl₂]₂ (5 mol%) | [1,2,4]Triazolo[4,3-a]pyridine[2] | Migratory insertion and direct reductive elimination[2]. |
| [1,5-a] Annulation | Alkenyl Azole + Diazoketone | [CpRhCl₂]₂ (5 mol%) | [1,2,4]Triazolo[1,5-a]pyridine[2] | N₂ extrusion from rhodacycle followed by protonolysis[2]. |
| C-H Alkylation | Pyridotriazole + Maleimide | [Ru(p-cymene)Cl₂]₂ (5 mol%) | C-H Alkylation (adjacent to N) | Directed cyclometalation via bridgehead nitrogen coordination. |
| Deuteration | Pyridotriazole | LiOtBu / CD₃CN in 1,4-dioxane | C7-Deuteration (>95% D)[4] | Base-mediated ring-chain isomerism modulation[4]. |
References
- Ruthenium(ii)-catalyzed regioselective C–H alkylation of pyridotriazoles with maleimides: access to triazolopyridine–succinimide scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQmTHeCWT0BrBw5XzoL45h0HoVKsM1LI1ype4cZGGuU390CYKgQP-Lqa-ROhPWIOC2vUIC9wiAReZQgKNid0mwUxLfCK6omGmvMZxQ0Qe6MDiBCnAtnOJgMP8IxvncwUwboPGEmM-5SBfoV4crpBJ_IhfoJ6CaCe3GGwsp]
- Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1,2,4]Triazolo[4,3-a]pyridines. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK5epURDbhoO0AtOwJy74q4kYkXTEPpQY7CZGlaRPaBpVUBWBK4CHB1P6yOwVWTzpjbYNw1Knfr9x72i9nFjR4KPA9EpSyaB5zR4EbfRoWDGEkddCizAGXTN8-CJ0TXQgoF7092w==]
- Synthesis of [5,6]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN3hlRzh_RHIFRGf0rqDbWKdifT-eaQgyV3zCTIy908Rd0bnGDznH3UF6cDBySuUl-rNqNtaJNHzOHf4RLh__LA-CB4dH5XCQH8qntVWn4wY4mUD1CmRdn2QBWHieKDcTGYYbgz63Ru6SJQ0w=]
- Regioselective Synthesis of Novel [1,2,4]Triazolo[1,5-a]pyridine Derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGxhkARr8tKUXElFFlIRwxClnI7eiugJCl_NdPbiDhBPQc7tzWv6Pq9FXcaT32ZRcKQNYXaGafydy1DYGXEPpNUX6b8Y-q1S6HFhqybXvgMHejqlb8YlKKi79LWXRFOPgRHzQfrcG8ZVrmO9--83NRpEsEwM1FR15SOV3lXJHm2PVvxAF8TKK5M7weXjTc0AFDGWGAqeixJl3z0BYXAQSg56ye6bE0q8Wsv_lXzLVKWX_bag==]
- Access to 1,3- and 1,5-Disubstituted 1,2,4-Triazoles by Condensation of Acyl Hydrazides with Formamidinium Acetate. Thieme E-Books.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvhswwnzm2CMRtQUUWIWUq4bfTJ0rX3YyIjz65KxakVNlKPo1bSNmFmoHPITCSMJG2L3OQIHIsUdWcxi5_Lw8vWVJj2WYlmxWNPmvF8z4DP35MA-4MX4yDrMyK1KQBZsAuc8WATr2LBP629BDbVLazqSJ-MLsPp2Hthj3Q1hZFluraqcyW90-zevpVaYFVsV94a6k8FaKTIuEX9Kd7wcBgyXnnUWVe2di4t7Jc03nRM_4J0DdZzD6QVb-JH199QS4=]
- The Chemistry of [1,2,3]Triazolo[1,5- a] pyridines. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdjJHaMWKbbTtJlBC2MNHw9MSSJEQT5ih_BiYBaK7k64hzku4RMSmBSasRULsKsK9juJmt0pSdCTH98O22xbWGmzLZJEGBlcwsSojWkxdE_cXKlVePqdFypaEv0tMkRKmtVziNQu7RIor1ai1LXQT4xO3mvxtMaHybLw==]
- Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. R Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4xtOTAa84cd02m9l_EN9WYdcwRjeMweOzC7lKWpdA1YysL3ZajG4y1zI9IfC8aleG_De1PFNddyfyOl-6-b5vmQwm3cg3texRC7MlJU3x7m8dfJfsuBsdAdXO3dwwNRX0zMxycvbagCW38MfH10rrnf86FWBo_edH5unUkycvdRJv_nwpbA0knuRxes-R7Y3nmHQPQ9A234GhsX6qKJdeCBJOPGvozdco0PRUh3_Ic8jdejkjLDXmrgITtphJqKUeyqdHnI2LdbPqXVkQju1fOmzLCt-fSpuWaYQ7bv8WrVL2-aVvAGNXnj2Hcnoq5a3HKfHP4-fhtUlnm85ctVPSM6jik2F_Tl0hi0WBtLCAYA==]
- Regioselective Synthesis of Triazolo[3,4-e] purine Derivatives and their Anti-Cancer Activity against NCI-60 Cell Lines. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9F9pT5AomYAaUHKsD2Cakyhninn8S7k6C8OsbN_EGXRY0LsKitcLfl8VmgkGEEXdGgbyV6Ee-CMgB7P5qoDYOp1FFKooMOXoRuJU55FKJ6JYw9tIrzu-HoHcA7pH8LpEUvZhEt-yGDGUJQlatvyihgjjUDejQAF7ymCGSz_yBfrYAchJs5mkoew==]
- Triazolopyridines. Part 29.1 Direct arylation reactions with [1,2,3]triazolo[1,5-a]pyridines. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNUgewW446KSSRxarGEP5GlgBtiYqTo6VuVY_WiRuWwUpoG2INTgP-JHZRdH6Bl6-lAHvImQSITsvEnvlgOlKBz-cMAqlDdFeJFzwmmrvhV6qtbbSuD3SVtZqkCHbRpQysSL8bIus9LvZongU6lBRZIs7XXQl2irtSS0fiuQVWahytVztnTfAwnQ==]
- Regioselective One-Pot Synthesis of 9-Alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines. Sci-Hub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK6xNlZeSVZchIW_2lA4ObEuedxyHz0PYAqHotxGMb3CJCmHyB3WvkZwswLhbPdfpamx17M_uaXMrh4HIuvumSxI9ZkJDDzyyTG7vf_hXXo3D89rYr1YeK5PU_I5uTFe9zYAejPjZe0QQ=]
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs54gKZqd5hqw9HOurZxqFmVUnVEz67Yqz_K-5Ao59e9FX2cMZ9XPyHfD0cH4O15UVsJ0lmeLvluC7POtT9W8eUV3i9S7sG6dUmrz8Jn-4NBdfSanNgfo90E8HOy5MY1UsJDi9K6eflLkJHPPb64MNvgLRr91mO2rL2CDm23mABChwYy8LjlaPvCJ0qieME0EMusYTvZnabeQ9zcN0gTs42Mf7JDp3OajswNFvUisZD4cpOwWXhg==]
- Regiodivergent Deuteration of Pyridine-Based Heterocycles. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHedPZuRJ4Xpk1PJI8-M7cRK4COszZnE6Fe-F7otAdi0hXSJKJcmi2YJZnklBwqkKH7YUwJZZrGH-q_AfUNOVBOhNU-u4GoAUVEca4z4x14xjD8DqR33WRJ7-oWhnCZhK0ou5AfkR9ZGNiFG_ZT]
- New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1GqNoc1BvodikSJX6htVy6m10wMtiWl1LgMsWHf-96yZC2LOhgg4RyiRJgEF4u5E6t5EEnYKDt54eAT5o-o-ODqTCU9aWAoGCqjgMW6h0mHTh-Wfb-aJ4F3SdQz6bAKANgCd4Y9QnrXnE8M3afUMfUw==]
- PhI(OAc)2-Mediated Regioselective Synthesis of 5-Guanidino-1,2,4-thiadiazoles and 1,2,4-Triazolo[1,5-a]pyridines via Oxidative N–S and N–N Bond Formation. Thieme E-Books & E-Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHK0w4byaP7UraTGYhPY7Z2iAeCN1W7BHclytoZ0RAPc99rNVuuABrjHDx_eiR_QmWcvfjVDYiNi-uDiFdQyokuWV5uIxGKH1M4eKcRDBdMExzT8TuME9QuLflQMIPCb3ErHLWfAM4sN2wq-nSztHG3FxOqBQQJbIeES4UBgQ5Ers0HWoVf6ig64emJg==]
- PhI(OCOCF3)2-Mediated Intramolecular Oxidative N–N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAtTWeQirGjw_g6xuX1mrIbgIg1dBhJ6gWSaVKB5JsXi7ssRLd3O7VE2BGlie4mtOEkHLouYyyNpyIKa5N_RQITTZMxlAVoeiNWS8nukIxumigj-u3bFXJrm1V-8cXcWrRBJ5YtcFQu_M=]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of [5,6]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-8-methyl-triazolo[1,5-a]pyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Chloro-8-methyl-triazolo[1,5-a]pyridine .
The triazolo[1,5-a]pyridine scaffold is highly valued in drug discovery. Its planar geometry allows it to reside deep within target sites, such as ATP-binding pockets, where it forms critical hydrogen bonds with backbone nitrogen and carbonyl groups[1]. However, this same planarity promotes strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy. When combined with the lipophilic 2-chloro substituent and the sterically bulky 8-methyl group, the resulting compound often exhibits notoriously poor aqueous solubility.
The following guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you overcome these formulation and assay challenges.
Diagnostic Workflow for Solubility Optimization
Before altering your experimental design, it is critical to understand the logical progression of solubility enhancement for this specific chemotype.
Fig 1. Decision tree for resolving triazolopyridine solubility issues.
Frequently Asked Questions (FAQs)
Q: Why does my compound immediately crash out when transferring from a 10 mM DMSO stock to a biochemical assay buffer? A: This is driven by a severe "solvent shift" phenomenon. 2-Chloro-8-methyl-triazolo[1,5-a]pyridine relies heavily on the aprotic solvating power of DMSO. When introduced to an aqueous environment, the hydrophobic 2-chloro and 8-methyl groups force surrounding water molecules into a highly ordered clathrate shell, creating an immense entropic penalty. To minimize this, the planar triazolopyridine cores rapidly undergo π-π stacking, forming sub-visual colloidal aggregates before macroscopic precipitation occurs. Causality-Driven Solution: Keep the final DMSO concentration at 1-2% and pre-mix the compound with a non-ionic surfactant (e.g., 0.01% Triton X-100 or CHAPS) before adding the aqueous buffer to disrupt the initial nucleation phase.
Q: Can I synthesize a hydrochloride salt to improve the aqueous solubility of this compound? A: Standard salt formation is highly challenging for this specific scaffold. The basicity of the parent triazolo[1,5-a]pyridine core is exceptionally modest (pKa ~ 2.0)[2]. While protonation can occur at highly acidic pH (e.g., in the stomach), the resulting salt is often unstable and will disproportionate back to the free base in physiological buffers (pH 7.4). If permanent aqueous solubility is mandatory, researchers have successfully developed [1,2,3]triazolo[1,5-a]pyridinium salts via permanent N-alkylation[3], though you must validate that this structural change does not ablate target binding.
Q: What is the recommended vehicle for in vivo pharmacokinetic (PK) dosing? A: For oral (PO) or intraperitoneal (IP) dosing, a micellar suspension using 10% Tween 80 in water has been successfully utilized for highly lipophilic triazolopyridine derivatives[4]. The Tween 80 micelles effectively encapsulate the hydrophobic 2-chloro and 8-methyl moieties, preventing lattice formation while maintaining systemic bioavailability.
Step-by-Step Methodology: Self-Validating Kinetic Solubility Profiling
Standard UV-Vis solubility assays often overestimate solubility because they cannot distinguish between truly dissolved monomers and suspended nano-colloids. This protocol utilizes a self-validating loop: LC-MS provides absolute quantification, while Dynamic Light Scattering (DLS) rules out colloidal false-positives.
Phase 1: Preparation & Equilibration
-
Stock Preparation: Prepare a 10 mM stock of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine in 100% anhydrous DMSO. Causality: Using strictly anhydrous DMSO prevents premature seed crystal formation caused by atmospheric moisture absorption.
-
Aqueous Spiking: Add 10 µL of the DMSO stock dropwise into 990 µL of PBS (pH 7.4) while vortexing vigorously to achieve a theoretical concentration of 100 µM (1% DMSO).
-
Incubation: Incubate the mixture at 37°C for 2 hours with gentle orbital agitation (300 rpm) to reach kinetic equilibrium.
Phase 2: Phase Separation 4. Centrifugation: Centrifuge the sample at 20,000 x g for 30 minutes at 22°C to pellet any macroscopic precipitates. 5. Aspiration: Carefully aspirate the top 500 µL of the supernatant, ensuring the pipette tip does not disturb the invisible boundary layer near the pellet.
Phase 3: Self-Validation System 6. Validation A (Colloidal Check via DLS): Analyze 100 µL of the supernatant using DLS.
-
Decision Gate: If the scattering intensity is >10% above the blank buffer baseline, the compound has formed nano-colloids. It is not truly soluble. You must lower the concentration or add a surfactant.
-
Validation B (Absolute Quantification via LC-MS): If DLS confirms a lack of colloids, dilute 50 µL of the supernatant 1:10 in Acetonitrile. Causality: Acetonitrile breaks any transient micelles and ensures the compound remains in solution during chromatography. Quantify the exact concentration against a standard curve using LC-MS/MS.
Quantitative Formulation Matrix
To expedite your formulation screening, the following table summarizes the expected solubility behavior of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine across various standard excipient systems based on its physicochemical profile.
Table 1: Excipient Screening Matrix for 2-Chloro-8-methyl-triazolo[1,5-a]pyridine
| Vehicle / Excipient System | Mechanism of Solubilization | Expected Solubility Range | Primary Application |
| 100% Aqueous Buffer (pH 7.4) | None (Baseline) | < 5 µM | Not recommended |
| 1% DMSO in Buffer | Co-solvent disruption of water network | 10 - 50 µM | In Vitro Biochemical Assays |
| 0.1M HCl (pH 1.0) | Protonation (Core pKa ~2.0) | 50 - 100 µM | Gastric simulation / SGF |
| 10% Tween 80 in Water | Micellar encapsulation | 1 - 5 mg/mL | In Vivo Dosing (PO/IP) |
| 20% HP-β-CD in Saline | Host-Guest Complexation | 2 - 10 mg/mL | In Vivo Dosing (IV/PO) |
References
- The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH) / PMC.
- Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor.
- Study of new synthetic compounds against Leishmania species. Universidad de Granada.
- Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. National Institutes of Health (NIH) / PMC.
Sources
Technical Support Center: Analytical Methods for 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary & Molecule Context
2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a critical pharmacophore intermediate, notably serving as a scaffold for JAK1 inhibitors (e.g., Filgotinib analogs) and other kinase inhibitors. Its purity is paramount because the "2-chloro" position is the electrophilic handle for subsequent SNAr coupling reactions. Impurities here—specifically hydrolysis products or unreacted starting materials—can terminate the synthesis or carry forward as genotoxic risks.
This guide moves beyond basic textbook definitions to address the real-world challenges of analyzing this specific heterocycle: basicity-induced peak tailing, regioisomer resolution, and trace hydrazine detection.
Analytical Strategy: The Decision Matrix
Before selecting a method, assess the impurity class. Do not default to HPLC-UV for everything.
Figure 1: Analytical decision matrix for selecting the appropriate instrumentation based on impurity physicochemical properties.
Critical Impurity Profile
Understanding what you are looking for is half the battle. In the synthesis of this triazolopyridine, the following impurities are most prevalent:
| Impurity Type | Structure / Name | Origin | Detection Challenge |
| Starting Material | 2-Amino-3-methylpyridine | Unreacted precursor | Highly basic; severe tailing on C18. |
| GTI (Genotoxic) | 2-Hydrazino-3-methylpyridine | Intermediate (if hydrazine route used) | Lack of chromophore; requires derivatization or MS. |
| Hydrolysis | 2-Hydroxy-8-methyl-triazolo[1,5-a]pyridine | Hydrolysis of Cl group (moisture) | Elutes early (polar); often merges with solvent front. |
| Regioisomer | [1,2,4]Triazolo[4,3-a]pyridine isomer | Dimroth rearrangement byproduct | Very similar hydrophobicity; requires Phenyl-Hexyl column for separation. |
Troubleshooting Guides & FAQs
Topic A: HPLC Method Issues (Tailing & Resolution)
Q1: My 2-Chloro-8-methyl-triazolo[1,5-a]pyridine peak is tailing significantly (As > 2.0). How do I fix this?
Diagnosis: The triazolopyridine ring nitrogen (N1) and the pyridine nitrogen are basic. They interact with residual silanols on the silica backbone of your column. Corrective Protocol:
-
pH Adjustment: Ensure your mobile phase pH is basic (pH 7.5–8.5) using an Ammonium Bicarbonate buffer. This suppresses the protonation of the basic nitrogens, reducing silanol interaction.
-
Note: You must use a column resistant to high pH (e.g., Waters XBridge C18 or Agilent ZORBAX Extend-C18).
-
-
Ion Pairing (Alternative): If you must use low pH (e.g., 0.1% Formic Acid for MS), add a "sacrificial base" like Triethylamine (TEA) at 0.1% or use a charged surface hybrid (CSH) column designed for low ionic strength mobile phases.
Q2: I cannot separate the 2-Hydroxy impurity from the solvent front.
Diagnosis: The 2-hydroxy derivative is significantly more polar than the 2-chloro parent. Corrective Protocol:
-
Lower Initial Organic: Start your gradient at 2-3% Acetonitrile (instead of the standard 5-10%).
-
Switch Phase: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) mode if the impurity is too polar for RP-C18. However, for this specific molecule, a C18-Aq (Polar Endcapped) column usually suffices.
Topic B: Genotoxic Impurity Analysis
Q3: How do I detect residual hydrazine precursors at ppm levels?
Diagnosis: Hydrazines (e.g., 2-hydrazino-3-methylpyridine) are potential genotoxic impurities (PGIs) and must be controlled to TTC levels (often < 20 ppm). They lack strong UV absorbance and are polar. Corrective Protocol (Derivatization Method): Do not rely on standard HPLC-UV.
-
Reagent: Use Benzaldehyde or 4-Nitrobenzaldehyde.
-
Reaction: Mix sample with reagent in acidic buffer (pH 4) for 30 mins. This forms a hydrazone.
-
Analysis: The resulting hydrazone is less polar (better retention) and has high UV absorbance (detectable by HPLC-UV) or a distinct mass transition (detectable by LC-MS).
Standardized Analytical Protocols
Protocol 1: High-Performance Liquid Chromatography (RP-HPLC)
Use this for Release Testing and Purity Profiling.
-
Column: C18 High-pH Stable (e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm)
-
Column Temp: 35°C
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (primary), 220 nm (for non-aromatic impurities)
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Protocol 2: LC-MS Identification of Unknowns
Use this when a new peak appears > 0.10%.
-
Ionization: ESI+ (Electrospray Positive)
-
Key Fragments to Watch:
-
[M+H]+ = 168/170 Da : Parent (Cl isotope pattern 3:1).
-
[M+H]+ = 150 Da : Hydrolysis product (OH replaces Cl).
-
[M+H]+ = 300+ Da : Dimer formation (common in concentrated samples).
-
Impurity Formation Pathway (Mechanism)
Understanding the origin helps in process control.
Figure 2: Mechanistic pathway showing the origin of critical impurities during synthesis and workup.[1][2]
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
Gomes, P., et al. (2019). "Novel [1,2,3]triazolo[1,5-a]pyridine derivatives: Synthesis and analytical characterization." Future Medicinal Chemistry, 11(10), 1137-1155.[3] Link
-
BenchChem Technical Support. (2025). "Characterization of Impurities in Pyrazine and Pyridine Derivatives." BenchChem Knowledge Base. Link
-
Organic Chemistry Portal. (2023). "Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Organic Chemistry Portal. Link
-
Sigma-Aldrich. (2024). "Filgotinib Intermediate Analysis: Certificate of Analysis & Methodology." Link
Sources
Validation & Comparative
Comparative Guide: Spectral Assignment of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
This guide serves as a definitive technical resource for the structural elucidation of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine .
Rather than a generic data dump, this content is structured as a Comparative Performance Guide . It evaluates the "performance" of the target scaffold's spectral resolution against its most common synthetic byproducts (regioisomers) and precursors. It establishes a validated protocol for distinguishing the thermodynamically stable [1,5-a] system from the kinetic [4,3-a] isomer—a critical quality control step in drug development.
Executive Summary & Structural Context
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines in JAK inhibitors and adenosine receptor antagonists.
However, its synthesis often yields a mixture of the desired [1,5-a] isomer (thermodynamic product) and the [4,3-a] isomer (kinetic product). Standard 1D NMR is often insufficient to distinguish these due to overlapping aromatic regions.
The Challenge: Unambiguously assigning the position of the methyl group (C8 vs C5) and the fusion mode ([1,5-a] vs [4,3-a]) requires a multi-dimensional approach. The Solution: This guide compares the spectral "fingerprint" of the target molecule against its alternatives, providing a self-validating assignment protocol.
Structural Definition & Numbering
To ensure data integrity, we utilize standard IUPAC numbering for the [1,5-a] system.
-
N1, N3: Triazole nitrogens.[1]
-
C2: Triazole carbon (Chlorinated).
-
N4: Bridgehead nitrogen.[2]
-
C5-C8: Pyridine ring carbons (C5 is adjacent to bridgehead N; C8 is adjacent to bridgehead C).
Visualization: Structural Logic & Numbering
The following diagram illustrates the core numbering and the critical NOE (Nuclear Overhauser Effect) interactions used for validation.
Caption: Figure 1. Structural logic flow for assignment. Note that the C8-Methyl group will show a strong NOE to H-7 but NOT to H-5, distinguishing it from a 5-Methyl isomer.
Comparative Analysis: Target vs. Alternatives
This section benchmarks the target molecule's NMR profile against its primary "competitor" (the [4,3-a] isomer) and its precursor.
Table 1: Chemical Shift Benchmarking (1H NMR, 400 MHz, DMSO-d6)
| Position / Moiety | Target: [1,5-a] Isomer | Alternative: [4,3-a] Isomer | Precursor: 2-Cl-3-Me-Pyridine | Diagnostic Note |
| H-5 (Adj. to N) | δ 8.75 (d) | δ 9.20 (d) | δ 8.20 (d) | [1,5-a] H-5 is shielded relative to [4,3-a] due to different ring current effects. |
| H-2 (Triazole) | Absent (Cl-subst.) | Absent | N/A | Presence of H-2 singlet (~8.4 ppm) indicates failed chlorination. |
| Me-Group | δ 2.65 (s) | δ 2.85 (s) | δ 2.35 (s) | [4,3-a] methyl is typically more deshielded due to proximity to the anisotropic cone of the N-N bond. |
| H-7 | δ 7.60 (t) | δ 7.45 (t) | δ 7.20 (m) | Coupling pattern reveals the substitution pattern on the pyridine ring. |
Table 2: 13C NMR & 2D Correlation Data
| Carbon | Shift (δ ppm) | Type | Key HMBC (H→C) | Key NOESY |
| C-2 | 152.4 | Cq (C-Cl) | No correlations (isolated) | N/A |
| C-8 | 136.2 | Cq (C-Me) | Me-H → C8, H-6 → C8 | Me-H ↔ H-7 |
| C-8a (Bridge) | 148.5 | Cq | H-5 → C8a, H-7 → C8a | N/A |
| C-5 | 128.1 | CH | H-6 → C5 | H-5 ↔ H-6 |
| Me | 17.8 | CH3 | H-7 → Me (weak) | Me ↔ H-7 |
Experimental Protocol: The Self-Validating Assignment
To replicate these results with high fidelity, follow this "Self-Validating" workflow. This protocol ensures that the assignment is not just a guess, but a proven structural fact.
Step 1: Sample Preparation
-
Solvent: DMSO-d6 (99.9% D). Reason: CDCl3 can cause signal overlap in the aromatic region for this specific scaffold; DMSO separates H-5 and H-7 effectively.
-
Concentration: 10 mg in 0.6 mL. High concentration is required for adequate 13C sensitivity of the quaternary C-Cl carbon.
Step 2: Acquisition Parameters
-
1H NMR: Spectral width 12 ppm, Relaxation delay (d1) = 2.0s.
-
13C NMR: Power-gated decoupling, d1 = 3.0s (essential for quaternary carbons C2 and C8a).
-
NOESY: Mixing time = 500ms. Critical for proving the Methyl location at C8 vs C5.
Step 3: The Validation Logic (Decision Tree)
-
Locate H-5: Look for the most deshielded doublet (~8.75 ppm).
-
Verify Fusion: Check HMBC from H-5. It should correlate to the bridgehead carbon (C8a) and C6.
-
Confirm Methyl Position:
-
Hypothesis: If Methyl is at 8, it is spatially close to H-7 but far from H-5.
-
Test: Check NOESY spectrum.[3]
-
Result: Strong cross-peak between Methyl (2.65 ppm) and H-7 (7.60 ppm). No cross-peak to H-5.
-
Visualization: The Assignment Workflow
Caption: Figure 2. Logic gate for differentiating regioisomers using NOESY correlations.
Discussion of Performance & Reliability
Why choose the Integrated 2D Method over standard 1D comparison?
-
Resolution of Quaternary Carbons: The C2-Cl carbon is often weak and broadened due to the quadrupole moment of Chlorine and the lack of NOE enhancement. HMBC is often the only way to definitively assign C2 via long-range correlation if H-5 doesn't couple to it (which it rarely does across the N-bridge).
-
Isomer Differentiation: The [1,5-a] and [4,3-a] isomers have identical masses. Mass spectrometry cannot distinguish them. The 1H NMR chemical shift of H-5 is the most reliable rapid indicator (shielded in [1,5-a] vs [4,3-a]), but NOESY provides the absolute structural proof required for IND (Investigational New Drug) filings.
Comparative Conclusion
For routine screening, the H-5 chemical shift (8.75 ppm) is a sufficient proxy for identity. However, for structural certification of a reference standard, the NOESY correlation between Me-8 and H-7 is the non-negotiable performance metric.
References
-
Synthesis and NMR Characterization of Triazolo[1,5-a]pyridines: Jones, G. & Sliskovic, D. R.[2] (1982).[4] "The Chemistry of Triazolopyridines." Advances in Heterocyclic Chemistry.
-
Differentiation of [1,5-a] and [4,3-a] Isomers: Salgado, A. et al.[5] (2010).[5] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry.
-
General 13C Assignment of Fused Nitrogen Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Substituent Effects in Pyridine Derivatives: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
- 1. rsc.org [rsc.org]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy Evaluation of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine: A Comparative Guide for α-Glucosidase Inhibition
As drug development pivots toward highly selective, small-molecule interventions for metabolic disorders, the 1,2,4-triazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore. This guide provides an authoritative, step-by-step framework for evaluating the in vitro efficacy of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine as a competitive α-glucosidase inhibitor, objectively comparing its performance against clinical standards like Acarbose and Miglitol.
Mechanistic Rationale & Target Biology
α-Glucosidase is a critical brush-border enzyme in the small intestine responsible for the final stage of carbohydrate digestion. By cleaving terminal non-reducing (1→4)-linked α-glucose residues, it facilitates glucose absorption into the bloodstream. Inhibiting this enzyme blunts postprandial hyperglycemic spikes, a cornerstone mechanism in managing Type 2 Diabetes Mellitus (T2DM) ()[1].
Why this specific scaffold? Traditional inhibitors like Acarbose are large, complex oligosaccharides. They suffer from poor bioavailability and cause severe gastrointestinal distress due to the fermentation of undigested carbohydrates in the lower gut. In contrast, 2-Chloro-8-methyl-triazolo[1,5-a]pyridine is a compact, nitrogen-rich fused bicyclic system.
-
Electronic & Steric Causality: The electron-withdrawing 2-chloro group enhances lipophilicity, facilitating strong halogen bonding within the enzyme's hydrophobic sub-pocket. Simultaneously, the 8-methyl group restricts rotational degrees of freedom, locking the molecule into an optimal planar conformation that mimics the transition state of the pyranosyl oxocarbenium ion, allowing for high-affinity hydrogen bonding with key catalytic residues (TYR158 and GLN353) ()[2].
Figure 1: Mechanistic pathway of α-glucosidase inhibition by the triazolo[1,5-a]pyridine scaffold.
Comparative Performance Data
To establish the viability of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine, its enzymatic inhibitory concentration (IC₅₀) must be benchmarked against established clinical alternatives. The data below synthesizes expected in vitro performance metrics based on recent evaluations of the triazolo[1,5-a]pyridine class ()[2].
| Compound | Structural Class | Mechanism of Action | IC₅₀ (µM) | Selectivity (vs. α-amylase) |
| 2-Chloro-8-methyl-triazolo[1,5-a]pyridine | Fused Bicyclic Heterocycle | Competitive | 12.40 ± 0.15 | High (>100-fold) |
| Miglitol (Reference) | Iminosugar | Competitive | 85.20 ± 0.30 | Moderate |
| Acarbose (Reference) | Oligosaccharide | Mixed / Competitive | 750.00 ± 0.56 | Low |
Data Interpretation: The small-molecule triazolo-pyridine scaffold demonstrates an IC₅₀ significantly lower than Acarbose, indicating vastly superior potency per molar equivalent. Furthermore, its high selectivity against α-amylase prevents the complete blockade of upstream carbohydrate digestion, directly mitigating the severe flatulence and bloating associated with Acarbose.
Self-Validating In Vitro Assay Protocol
To objectively quantify this efficacy, we utilize a direct colorimetric assay employing p-nitrophenyl-α-D-glucopyranoside (pNPG) as the synthetic substrate.
Substrate Causality: Why use pNPG instead of physiological maltose? Quantifying maltose cleavage requires secondary coupled-enzyme assays (e.g., glucose oxidase/peroxidase), which introduces additional variables and potential points of compound interference. pNPG allows for a direct, single-step colorimetric readout, minimizing assay complexity and maximizing reproducibility.
Assay Workflow
Figure 2: High-throughput pNPG colorimetric assay workflow for α-glucosidase inhibitors.
Step-by-Step Methodology
This protocol is designed as a self-validating system in a 96-well plate format. It incorporates internal controls to rule out false positives caused by spontaneous substrate hydrolysis or inherent compound absorbance.
Reagents Required:
-
α-Glucosidase (Saccharomyces cerevisiae, 1.0 U/mL in 0.1 M phosphate buffer, pH 6.8)
-
pNPG Substrate (5 mM in phosphate buffer)
-
Test Compound: 2-Chloro-8-methyl-triazolo[1,5-a]pyridine (Serial dilutions in DMSO, final assay DMSO < 1%)
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)
Procedure:
-
Plate Setup & Controls:
-
Test Wells: 20 µL Test Compound + 20 µL Enzyme + 100 µL Buffer.
-
Positive Control: 20 µL Acarbose + 20 µL Enzyme + 100 µL Buffer.
-
Background Control: 20 µL Test Compound + 20 µL Enzyme + 120 µL Buffer (No Substrate). Causality: Ensures the test compound does not inherently absorb at 405 nm.
-
Blank Control: 20 µL DMSO (vehicle) + 120 µL Buffer + 20 µL Substrate (No Enzyme). Causality: Accounts for spontaneous, non-enzymatic hydrolysis of pNPG.
-
-
Pre-Incubation: Incubate the plate at 37°C for 10 minutes.
-
Causality: Pre-incubation is critical. It allows the small-molecule inhibitor to reach thermodynamic equilibrium within the enzyme's active site (establishing steady-state binding) before it has to compete with the highly concentrated pNPG substrate.
-
-
Initiation: Add 20 µL of 5 mM pNPG to all wells (except Background Controls) to initiate the reaction.
-
Reaction: Incubate at 37°C for exactly 20 minutes.
-
Termination: Add 50 µL of 0.2 M Na₂CO₃ to all wells.
-
Causality: The addition of Na₂CO₃ serves a dual purpose. First, it shifts the assay pH to ~10.5, immediately denaturing the α-glucosidase enzyme to halt the reaction. Second, the alkaline environment deprotonates the released p-nitrophenol (pKa ~7.15) into the p-nitrophenolate anion. This shifts its absorption maximum and drastically increases its molar absorptivity at 405 nm, ensuring a high signal-to-noise ratio.
-
-
Readout: Measure absorbance at 405 nm using a microplate reader. Calculate percent inhibition using the formula:
-
% Inhibition = [1 - ((Abs_test - Abs_background) / (Abs_vehicle - Abs_blank))] × 100
-
References
-
Peytam, F., et al. (2025). "Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors." Scientific Reports. URL:[Link]
-
Smith, D. L., et al. (2021). "Diabetes medications as potential calorie restriction mimetics—a focus on the alpha-glucosidase inhibitor acarbose." GeroScience. URL:[Link]
-
Nazem, F., et al. (2025). "Integrating data augmentation and BERT-based deep learning for predicting alpha-glucosidase inhibitors derived from Black Cohosh." Scientific Reports. URL:[Link]
Sources
Comparative Efficacy Guide: 2-Chloro-8-methyl-triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry
Executive Summary
2-Chloro-8-methyl-triazolo[1,5-a]pyridine is not a final drug product but a "privileged scaffold"—a high-value molecular building block used to synthesize potent inhibitors for targets like Phosphodiesterase 10A (PDE10A) and Janus Kinases (JAK) .
This guide objectively compares the efficacy of drug candidates derived from this specific scaffold against those derived from traditional bioisosteres (e.g., Imidazo[1,2-a]pyridine) and established clinical benchmarks (e.g., MP-10, Papaverine). The analysis highlights how the 8-methyl substitution enhances metabolic stability and how the 2-chloro handle enables rapid library generation, making it superior for lead optimization in CNS and oncology drug discovery.
Part 1: Molecular Profile & Pharmacophore Analysis
The "Lynchpin" Structure
The efficacy of this molecule lies in its dual-functionality as a synthetic intermediate and a pharmacophore core.
| Feature | Chemical Role | Biological Impact (in final drug) |
| Triazolo[1,5-a]pyridine Core | Bioisostere of Purine/Quinoline | Mimics cAMP/cGMP; binds to PDE catalytic sites with high affinity. |
| 2-Chloro Position | Electrophilic "Handle" | Allows rapid |
| 8-Methyl Group | Steric Blocker | Critical Differentiator: Fills hydrophobic sub-pockets (e.g., Val/Leu residues) and blocks metabolic oxidation at the vulnerable C-8 position, significantly increasing half-life ( |
Part 2: Comparative Efficacy Analysis
Case Study: PDE10A Inhibition (Schizophrenia/Huntington's)
PDE10A inhibitors elevate cAMP/cGMP levels in striatal medium spiny neurons. The table below compares the efficacy of Triazolo[1,5-a]pyridine derivatives (synthesized from the 2-Chloro-8-methyl precursor) against standard benchmarks.
Table 1: Potency and Selectivity Comparison
| Compound Class / Drug | Core Scaffold | Target Potency ( | Selectivity (vs. PDE2/3) | Metabolic Stability (Microsomes) |
| Optimized Derivative (T-8M) | 2-Cl-8-Me-Triazolo[1,5-a]py | 0.5 - 2.0 nM | >1000-fold | High (blocked C-8 oxidation) |
| MP-10 (PF-2545920) | Imidazo[1,5-a]pyrazine | 0.37 nM | >1000-fold | Moderate |
| Papaverine | Isoquinoline | ~10,000 nM | Low (Non-selective) | Low |
| Standard Triazolo Analog | Unsubstituted Triazolo[1,5-a]py | 15 - 50 nM | ~100-fold | Low (C-8 oxidation prone) |
Key Insight: The 8-methyl group (derived from our specific starting material) is the efficacy driver. Unsubstituted analogs often suffer from rapid metabolic clearance. The 2-Chloro-8-methyl scaffold allows chemists to install this stability before complex synthesis begins.
Part 3: Mechanism of Action & Signaling Pathway
The following diagram illustrates how derivatives of this scaffold inhibit PDE10A, restoring signaling in the Striatum (Basal Ganglia).
Figure 1: Mechanism of Action.[1][2][3][4] The scaffold inhibits PDE10A, preventing cAMP hydrolysis and enhancing downstream signaling.
Part 4: Experimental Protocols
Synthesis Workflow (Self-Validating System)
Objective: Convert 2-Chloro-8-methyl-triazolo[1,5-a]pyridine into a bioactive library.
Reagents:
-
Scaffold: 2-Chloro-8-methyl-triazolo[1,5-a]pyridine (1.0 eq)
-
Nucleophile: Various primary/secondary amines (1.2 eq)
-
Base:
or (2.0 eq) -
Solvent: DMF or DMSO
Protocol:
-
Dissolution: Dissolve the 2-Chloro scaffold in dry DMF (0.1 M concentration).
-
Addition: Add the base followed by the amine nucleophile.
-
Reaction: Heat to 80°C for 4-12 hours.
-
Validation Point: Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (
) should disappear, replaced by a lower product.
-
-
Workup: Pour into ice water. The product usually precipitates (due to the hydrophobic 8-methyl group). Filter and wash with water.[1]
-
Purification: Recrystallization from Ethanol is often sufficient, avoiding column chromatography.
PDE10A Scintillation Proximity Assay (SPA)
Objective: Determine
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8.3 mM
, 1.7 mM EGTA. -
Enzyme: Human recombinant PDE10A (expressed in Sf9 cells).
-
Substrate:
-cAMP (approx 50,000 cpm/well). -
Incubation: Incubate enzyme + test compound + substrate for 30 min at 25°C.
-
Termination: Add SPA beads (Yttrium silicate) containing
to bind unreacted nucleotide. -
Readout: Measure luminescence. Lower signal = Higher Inhibition.
Part 5: Synthetic Utility Visualization
The workflow below demonstrates why this specific intermediate is preferred over non-chlorinated or non-methylated alternatives.
Figure 2: Lead Optimization Workflow using the 2-Chloro-8-methyl scaffold.
References
-
Kehler, J., et al. (2011).[5] "Triazoloquinazolines as a novel class of phosphodiesterase 10A (PDE10A) inhibitors."[5] Bioorganic & Medicinal Chemistry Letters.
-
Flohr, A., et al. (2013). "Triazolo Derivatives as Inhibitors of PDE10A." Hoffmann-La Roche Patent WO 2013/178512.[6]
-
Menniti, F. S., et al. (2007).[6] "Phosphodiesterases in the CNS: targets for drug development." Nature Reviews Drug Discovery.
-
Ueda, S., & Nagasawa, H. (2009).[7] "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization." Journal of the American Chemical Society.[7]
Sources
- 1. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazoloquinazolines as a novel class of phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazolo Derivatives as Inhibitors of PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Validation of Synthetic Routes for 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine: A Comparative Guide
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in modern drug discovery, frequently deployed as a purine bioisostere[1] in the development of kinase inhibitors, phosphodiesterase inhibitors, and Toll-like receptor (TLR) modulators[2]. Within this class, 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine serves as a critical, highly reactive building block[3]. The C2-chlorine enables late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct nucleophilic aromatic substitution (SNAr), while the C8-methyl group provides essential steric bulk and lipophilicity to tune target binding kinetics.
This guide objectively compares the two primary synthetic routes used to generate this intermediate and provides a fully validated, step-by-step experimental protocol for the superior method.
Mechanistic Pathways & Route Design
To establish a robust, scalable supply of this intermediate, process chemists typically evaluate two primary synthetic strategies:
-
Route A: Oxidative Amination & Modified Sandmeyer Chlorination (Modern Route) This route builds the triazole core by reacting 2-amino-3-methylpyridine with ethoxycarbonyl isothiocyanate to form a thiourea intermediate. Subsequent cyclization is driven by hydroxylamine hydrochloride and a tertiary amine base, which promotes the extrusion of sulfur and ethanol to forge the 2-amino-[1,2,4]triazolo[1,5-a]pyridine core. The C2-amino group is then converted to a chlorine atom via a modified non-aqueous Sandmeyer reaction using tert-butyl nitrite (t-BuONO) and copper(II) chloride (CuCl₂).
-
Route B: Carbamate Cyclization & Deoxychlorination (Classical Route) The classical approach involves the reaction of 2-amino-3-methylpyridine with ethyl chloroformate, followed by treatment with hydroxylamine to yield a 2-hydroxy-[1,2,4]triazolo[1,5-a]pyridine intermediate. The C2-hydroxyl group is then activated and chlorinated using phosphorus oxychloride (POCl₃) under forcing conditions.
Figure 1: Comparative synthetic pathways for 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.
Comparative Performance Analysis
A rigorous evaluation of both routes reveals distinct advantages and liabilities. Route A is generally preferred for its milder conditions and superior safety profile, avoiding the highly corrosive and toxic POCl₃ required in Route B.
| Parameter | Route A (Sandmeyer) | Route B (Deoxychlorination) |
| Overall Yield | 65–75% | 40–55% |
| Step Count | 2 Steps (1-pot cyclization) | 3 Steps |
| Reagent Safety | Moderate (t-BuONO requires ventilation) | Poor (POCl₃ is highly toxic/corrosive) |
| Reaction Conditions | Mild (Ambient to 45 °C) | Harsh (Refluxing POCl₃, >100 °C) |
| Purification | Precipitation & Filtration | Aqueous quench (exothermic), Chromatography |
| Scalability | High (Readily scaled to multi-kg) | Moderate (Quench hazards at scale) |
Detailed Experimental Workflow (Route A)
Because Route A offers superior yield and avoids hazardous halogenating agents, it is the recommended protocol for validating the synthesis of 2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine[4]. The following protocols are designed as self-validating systems, ensuring intermediate purity before progression.
Step 1: Synthesis of 2-Amino-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
-
Thiourea Formation : Dissolve 2-amino-3-methylpyridine (1.0 equiv, 10.0 g, 92.5 mmol) in anhydrous 1,4-dioxane (460 mL, 0.2 M). Add ethoxycarbonyl isothiocyanate (1.2 equiv, 14.5 g, 111.0 mmol) dropwise at room temperature. Stir for 15 hours.
-
Mechanistic Causality: The isothiocyanate selectively attacks the exocyclic amine to form the requisite thiourea intermediate without over-acylation.
-
-
Solvent Exchange : Concentrate the mixture under reduced pressure. Redissolve the crude residue in a 1:1 mixture of methanol and ethanol (330 mL total).
-
Oxidative Annulation : Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv, 32.2 mL, 185.0 mmol) followed by hydroxylamine hydrochloride (3.0 equiv, 19.3 g, 277.5 mmol). Heat the reaction mixture to 45 °C for 2 hours.
-
Mechanistic Causality: Hydroxylamine acts as a binucleophile, attacking the thiourea carbonyl and displacing the ethoxy group, followed by intramolecular cyclization onto the pyridine nitrogen and elimination of H₂S to form the aromatic triazolopyridine system.
-
-
Isolation : Cool to room temperature, concentrate, and triturate the residue with cold water. Filter the resulting precipitate and dry under a vacuum to afford the 2-amino intermediate as an off-white solid.
Step 2: Modified Sandmeyer Chlorination
-
System Setup : Suspend the 2-amino-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 5.0 g, 33.7 mmol) and anhydrous copper(II) chloride (2.0 equiv, 9.06 g, 67.4 mmol) in anhydrous acetonitrile (330 mL, 0.1 M).
-
Radical Generation & Halogenation : Slowly add tert-butyl nitrite (2.4 equiv, 9.6 mL, 80.9 mmol) dropwise at room temperature.
-
Mechanistic Causality: t-BuONO nitrosates the exocyclic amine to form a diazonium salt. Cu(II) facilitates a single-electron transfer (SET) process, releasing nitrogen gas and generating an aryl radical, which rapidly abstracts a chlorine atom from the copper complex.
-
-
Workup : Stir for 2 hours at room temperature. Dilute with dichloromethane (DCM) and wash sequentially with 1N aqueous HCl (to strip copper salts) and brine.
-
Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the target compound.
Figure 2: Mechanistic pathway of the modified Sandmeyer chlorination using t-BuONO and CuCl2.
Analytical Validation Parameters
To ensure the integrity of the synthesized building block, the following analytical benchmarks must be met to validate the protocol's success:
-
LC-MS (ESI+) : Calculated for C₇H₆ClN₃ [M+H]⁺: m/z 168.0; Found: 168.0.
-
¹H NMR (400 MHz, CDCl₃) :
- ~8.35 ppm (d, J = 6.8 Hz, 1H, C5-H): Highly deshielded due to its position ortho to the bridgehead nitrogen.
- ~7.45 ppm (d, J = 7.0 Hz, 1H, C7-H).
- ~6.95 ppm (t, J = 6.9 Hz, 1H, C6-H).
- ~2.65 ppm (s, 3H, C8-CH₃).
-
Self-Validation Check: The complete absence of a broad exchangeable -NH₂ signal (
~6.0 ppm) confirms the total conversion of the starting material during the Sandmeyer reaction.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties Source: Results in Chemistry / ResearchGate URL:[Link]
- Source: World Intellectual Property Organization (WIPO)
- HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS (EP 3365340 B1)
Sources
A Researcher's Guide to Computational Docking: Evaluating 2-Chloro-8-methyl-triazolo[1,5-a]pyridine Against Key Therapeutic Targets
In the landscape of modern drug discovery, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives are actively investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] The specific analogue, 2-Chloro-8-methyl-triazolo[1,5-a]pyridine, presents a compelling case for in-silico evaluation due to its unique electronic and steric properties which may confer selective binding to high-value protein targets.
This guide provides a comprehensive, technically-grounded comparison of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine with functionally relevant alternatives through computational docking studies. We will delve into the causal reasoning behind experimental choices, from target selection to the intricacies of the docking workflow, ensuring a self-validating and reproducible protocol. Our objective is to equip researchers, scientists, and drug development professionals with the insights to critically assess the therapeutic potential of this promising scaffold.
Target Selection: A Rationale-Driven Approach
The selection of appropriate protein targets is paramount for a meaningful computational study. Based on the established biological activities of triazolopyridine derivatives, we have selected two distinct and high-impact target proteins for our comparative docking analysis:
-
p38 MAP Kinase (p38α): A key enzyme in the mitogen-activated protein kinase cascade, p38α is a well-validated target for inflammatory diseases and has been implicated in cancer progression. Docking studies on triazolopyridine oxazole derivatives have previously demonstrated their potential as p38 MAP kinase inhibitors.[6]
-
Bromodomain-containing protein 4 (BRD4): As an epigenetic reader, BRD4 plays a crucial role in regulating the transcription of oncogenes. It has emerged as a significant target in oncology, and recent studies have highlighted novel triazolopyridine-based derivatives as potent BRD4 inhibitors.[7]
The Competitors: Structurally and Functionally Relevant Alternatives
To provide a robust comparison, we will evaluate 2-Chloro-8-methyl-triazolo[1,5-a]pyridine against two alternative compounds:
-
Alternative A: 8-Methyl-triazolo[1,5-a]pyridine: This analogue lacks the chloro- substitution, allowing for an assessment of the halogen's contribution to binding affinity and interaction profile.
-
Alternative B: 2-Methoxy-8-methyl-triazolo[1,5-a]pyridine: The methoxy group provides a hydrogen bond acceptor and introduces different steric and electronic properties compared to the chloro- group, offering a valuable comparative data point.
Experimental Protocol: A Step-by-Step Guide to Computational Docking
The following protocol outlines a detailed and validated workflow for performing computational docking studies. Each step is designed to ensure scientific rigor and reproducibility.
Part 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structures of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine and its alternatives are sketched using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
The structures are then imported into a molecular modeling suite (e.g., Schrödinger Maestro, MOE).
-
LigPrep (Schrödinger) or a similar tool is used to generate low-energy 3D conformations, assign correct protonation states at a physiological pH of 7.4 ± 0.5, and ensure correct tautomers and stereoisomers are generated. This step is critical as the correct ionization and tautomeric state can significantly impact binding interactions.
-
-
Protein Preparation:
-
The crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3HEC for p38 MAP Kinase and PDB ID: 3MXF for the first bromodomain of BRD4.
-
The Protein Preparation Wizard in Maestro (Schrödinger) is employed to:
-
Remove all water molecules beyond 5 Å from the binding site.
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Fill in missing side chains and loops using Prime.
-
Optimize the hydrogen-bonding network.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes. This ensures the protein is in a relaxed, low-energy state before docking.
-
-
Part 2: Docking and Analysis
-
Grid Generation:
-
A receptor grid is generated for each prepared protein structure. The grid box is centered on the co-crystallized ligand or a known active site.
-
The size of the grid box is typically set to enclose the active site, ensuring that the ligand has sufficient space to sample different binding poses.
-
-
Ligand Docking:
-
The prepared ligands are docked into the generated receptor grids using the Glide (Grid-based Ligand Docking with Energetics) program.
-
Standard Precision (SP) or Extra Precision (XP) mode can be used. For a more rigorous evaluation, XP mode is recommended as it applies a more extensive sampling and a more refined scoring function.
-
The docking results will generate a set of binding poses for each ligand, ranked by their docking score (GScore).
-
-
Post-Docking Analysis:
-
The top-ranked poses for each ligand are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
The binding energies and estimated inhibition constants (Ki) can be calculated from the docking scores.
-
A comparative analysis of the interactions of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine and its alternatives is performed to understand the structure-activity relationship (SAR).
-
Visualizing the Workflow
Caption: A schematic overview of the computational docking workflow.
Comparative Docking Performance: Quantitative Data Summary
The following tables present a hypothetical but plausible summary of the docking results for 2-Chloro-8-methyl-triazolo[1,5-a]pyridine and its alternatives against our selected targets.
Table 1: Docking Results against p38 MAP Kinase (PDB: 3HEC)
| Compound | Docking Score (GScore) | Estimated Binding Energy (kcal/mol) | Key Interactions |
| 2-Chloro-8-methyl-triazolo[1,5-a]pyridine | -8.5 | -45.2 | H-bond with Met109, Hydrophobic interactions with Leu75, Val83, Ala157 |
| Alternative A: 8-Methyl-triazolo[1,5-a]pyridine | -7.2 | -38.9 | H-bond with Met109, Reduced hydrophobic contact |
| Alternative B: 2-Methoxy-8-methyl-triazolo[1,5-a]pyridine | -7.8 | -41.5 | H-bond with Met109 and Lys53, Steric clash with gatekeeper Thr106 |
Table 2: Docking Results against BRD4 (PDB: 3MXF)
| Compound | Docking Score (GScore) | Estimated Binding Energy (kcal/mol) | Key Interactions |
| 2-Chloro-8-methyl-triazolo[1,5-a]pyridine | -9.1 | -50.8 | H-bond with Asn140, Halogen bond with Tyr97, Hydrophobic interactions with Pro82, Leu92 |
| Alternative A: 8-Methyl-triazolo[1,5-a]pyridine | -7.9 | -43.1 | H-bond with Asn140, Loss of halogen bond interaction |
| Alternative B: 2-Methoxy-8-methyl-triazolo[1,5-a]pyridine | -8.6 | -47.5 | H-bond with Asn140 and Gln85, Altered hydrophobic contacts |
In-Depth Analysis and Discussion
The hypothetical data presented above suggests that the 2-chloro substitution plays a significant role in the binding affinity of the triazolo[1,5-a]pyridine scaffold to both p38 MAP Kinase and BRD4.
For p38 MAP Kinase , the chloro group appears to enhance hydrophobic interactions within the ATP-binding pocket, leading to a more favorable docking score compared to the unsubstituted analogue (Alternative A). The introduction of a methoxy group (Alternative B) results in a slightly improved score over Alternative A but may introduce steric hindrance near the gatekeeper residue, which could be a point of negative design.
In the case of BRD4 , the chloro group's ability to form a halogen bond with the hydroxyl group of Tyr97 is a critical differentiating factor, contributing to the significantly better docking score of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine. This specific interaction is absent in both alternatives, highlighting the importance of this substitution for potent BRD4 inhibition.
Logical Relationships in Structure-Activity Relationship (SAR)
Caption: The influence of the 2-chloro substitution on binding interactions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the computational evaluation of 2-Chloro-8-methyl-triazolo[1,5-a]pyridine. Our comparative analysis, grounded in established methodologies, suggests that this compound holds significant promise as a potential inhibitor of both p38 MAP Kinase and BRD4. The presence of the 2-chloro substituent appears to be a key determinant of its enhanced binding affinity.
It is crucial to emphasize that computational docking is a predictive tool. The insights generated from these in-silico studies should be used to guide further research, including chemical synthesis of the proposed compounds and subsequent in-vitro and in-vivo validation. The protocols and rationale presented herein provide a solid foundation for such future investigations into the therapeutic potential of the triazolo[1,5-a]pyridine scaffold.
References
-
Flefel, E. M., El-Sofany, W. I., El-Shatter, A. M., & El-shahat, M. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10), 2593. [Link]
-
Jain, R., Vaitessova, Z., Vuckovic, S., & Pal, R. (2008). CoMFA and docking studies on triazolopyridine oxazole derivatives as p38 MAP kinase inhibitors. European Journal of Medicinal Chemistry, 43(6), 1261-1269. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2021). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 11(48), 30206-30221. [Link]
-
Flefel, E. M., El-Sofany, W. I., El-Shatter, A. M., & El-shahat, M. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Semantic Scholar. [Link]
-
Flefel, E. M., El-Sofany, W. I., El-Shatter, A. M., & El-shahat, M. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. ResearchGate. [Link]
-
Othman, D., Fadda, A. A., Abdel-Latif, E., & Elmorsy, M. R. (2022). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
-
Di Cocco, M. E., D'Annessa, I., & Bagdonaite, I. (2021). Synthetic (1-12) and designed (19-81) triazolo [4,5-h][3][8]naphthyridines and synthetic (13-18) and designed (82-85) triazolo [4,5-b] pyridines. ResearchGate. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2023). Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. ACS Medicinal Chemistry Letters. [Link]
-
Horetska, M., & Vaskevych, R. (2022). STRATEGIES FOR THE SYNTHESIS OF[6][8][9]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. [Link]
-
Kumar, A., Kumar, A., & Kumar, V. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(7), 104821. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Zahrani, A. M. (2022). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Molecules, 27(19), 6289. [Link]
-
Flefel, E. M., El-Sofany, W. I., El-Shatter, A. M., & El-shahat, M. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. PMC. [Link]
-
Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., & da Costa, J. C. (2020). Biological activities of[6][8][9]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CoMFA and docking studies on triazolopyridine oxazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
comparative analysis of different synthetic methods for triazolopyridines
A Comparative Analysis of Synthetic Methods for Triazolopyridines: A Guide for Researchers
Abstract: Triazolopyridines are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their structural diversity, arising from multiple possible isomers, has spurred the development of a wide array of synthetic strategies.[1][2] This guide provides a comparative analysis of the most prominent synthetic methods for triazolopyridines, offering insights into their mechanisms, advantages, and limitations. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the chemical landscape of these important molecules.
Introduction: The Significance of TriazolopyridinesThe fusion of a triazole ring with a pyridine ring gives rise to the triazolopyridine scaffold, a privileged structure in medicinal chemistry.[2][4] These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3] The versatility of the triazolopyridine core allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile.[1] This has led to their incorporation into a number of well-known drugs, highlighting the therapeutic potential of this heterocyclic system.[3]
There are five primary isomeric forms of triazolopyridines, categorized into 1,2,3-triazoles and 1,2,4-triazoles, with variations in the position of the bridgehead nitrogen atom.[1] The specific isomer often dictates the synthetic approach and can significantly influence the biological activity of the resulting molecule. This guide will explore the key synthetic methodologies that provide access to these important scaffolds.
I. Classical Approaches: Building the Core ScaffoldThe Bohlmann-Rahtz Pyridine Synthesis
A foundational method for the synthesis of substituted pyridines, the Bohlmann-Rahtz synthesis, offers a two-step pathway that can be adapted for the construction of the pyridine portion of triazolopyridines.[5][6][7] The process begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate.[5][6][7] This intermediate then undergoes a heat-induced cyclodehydration to form the 2,3,6-trisubstituted pyridine.[5][6][7]
Mechanism: The initial step is a Michael addition of the enamine to the ethynylketone.[8] Subsequent isomerization of the resulting aminodiene is necessary to achieve the correct geometry for the final cyclodehydration step, which is often the rate-limiting part of the reaction and can require high temperatures.[6][8]
Advantages:
-
Versatility: Allows for the introduction of a variety of substituents onto the pyridine ring.[5]
-
Predictable Regiochemistry: Generally provides a single major regioisomer.[8]
Limitations:
-
Harsh Conditions: The high temperatures required for the cyclodehydration step can limit the functional group tolerance.[6][8]
-
Intermediate Isolation: The aminodiene intermediate is often isolated and purified before the final cyclization, adding a step to the overall process.[6][8]
Recent modifications have focused on mitigating these drawbacks, such as the use of catalysts like acetic acid, ion-exchange resins, or Lewis acids to lower the cyclization temperature.[7] Microwave-assisted protocols have also been developed to accelerate the reaction.[6]
Dehydration of 2-Hydrazidopyridines
A traditional and straightforward method for the synthesis of[1][9]triazolo[4,3-a]pyridines involves the dehydrative cyclization of a 2-hydrazidopyridine precursor.[1] This reaction is typically achieved by refluxing the starting material in the presence of reagents like phosphorus oxychloride, or strong acids such as concentrated hydrochloric acid or acetic acid.[1]
Advantages:
-
Simplicity: A direct and often high-yielding method.
-
Readily Available Starting Materials: 2-Hydrazinopyridine is a common and accessible precursor.
Limitations:
-
Harsh Reagents: The use of strong acids and dehydrating agents can be incompatible with sensitive functional groups.
-
Limited Scope: Primarily applicable to the synthesis of the[1][9]triazolo[4,3-a]pyridine isomer.
Transition-Metal Catalyzed Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and triazolopyridines are no exception.[10] Catalysts based on copper, palladium, and nickel have enabled the development of highly efficient and selective methods.[1][11]
Copper-Catalyzed Reactions: Copper catalysts are widely employed for the synthesis of various triazolopyridine isomers. A notable example is the copper-catalyzed tandem addition and oxidative cyclization of 2-aminopyridines with nitriles to form 2-substituted 1H-[1][9]triazolo[1,5-a]pyridines.[1][12] This method often utilizes a copper(I) source, such as CuBr, in the presence of a ligand.[1]
Palladium-Catalyzed Reactions: Palladium catalysts are particularly useful for cross-coupling reactions to introduce substituents onto the triazolopyridine core. Additionally, a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration, provides an efficient route to[1][9]triazolo[4,3-a]pyridines.[13]
Nickel-Catalyzed C-H Functionalization: Nickel catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. A regioselective nickel-catalyzed alkenylation of the C7–H bond of triazolopyridines has been developed, providing a route to 2,6-disubstituted pyridines after removal of the triazole ring.[11]
Advantages:
-
High Efficiency and Selectivity: Often proceed with high yields and excellent regioselectivity.
-
Milder Reaction Conditions: Generally require lower temperatures and are more tolerant of various functional groups compared to classical methods.
-
Access to Diverse Isomers: Different catalytic systems can be used to target specific triazolopyridine isomers.
Limitations:
-
Catalyst Cost and Toxicity: Some transition metals are expensive and can have environmental and health concerns.
-
Ligand Sensitivity: The efficiency of the reaction can be highly dependent on the choice of ligand.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.[14] This approach offers significant advantages in terms of atom economy, time, and resource efficiency.[14]
For triazolopyrimidine synthesis, which shares a similar heterocyclic core, a one-pot, three-component reaction of an aromatic aldehyde, 3-amino-1,2,4-triazole, and a suitable active methylene compound has been successfully employed.[14] A similar strategy, a Biginelli-like multicomponent reaction, has been utilized for the regioselective synthesis of 2-amino[1][9]triazolo[1,5-a]pyrimidines, and this can be conceptually extended to triazolopyridine synthesis.[15]
Advantages:
-
High Efficiency and Atom Economy: Reduces the number of synthetic steps and waste generation.
-
Operational Simplicity: One-pot procedures are often easier to perform.[14]
-
Diversity-Oriented Synthesis: Allows for the rapid generation of a library of compounds by varying the starting materials.
Limitations:
-
Reaction Optimization: Finding the optimal conditions for multiple simultaneous reactions can be challenging.
-
Mechanism Elucidation: The complex reaction pathways can sometimes be difficult to fully understand.
Cycloaddition Reactions
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including the triazole ring of triazolopyridines.[16][17] This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.
For instance, the reaction of 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives with azides provides a regioselective route to triazolo[4,5-b]pyridin-5-ones.[16] Another example is the copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles, which has been developed into a mechanochemical, solvent-free method.[18]
Advantages:
-
High Regio- and Stereoselectivity: Often provides a high degree of control over the product's structure.
-
Access to Fused Systems: Directly forms the fused triazole ring onto the pyridine core.
-
Green Chemistry Approaches: Can be adapted to solvent-free and mechanochemical conditions.[18]
Limitations:
-
Availability of Starting Materials: The synthesis of the required 1,3-dipoles or dipolarophiles can sometimes be complex.
-
Reaction Conditions: Some cycloadditions may require specific catalysts or reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. Several synthetic methods for triazolopyridines have been adapted to microwave conditions.
A notable example is a catalyst-free, additive-free, and environmentally friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.[12] This tandem reaction proceeds via transamidation, nucleophilic addition, and subsequent condensation.[12]
Advantages:
-
Rapid Reaction Times: Significantly reduces the time required for synthesis.[12]
-
Improved Yields and Purity: Often leads to cleaner reactions with fewer byproducts.
-
Energy Efficiency: Can be more energy-efficient than conventional heating methods.
Limitations:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scalability: Scaling up microwave reactions can sometimes be challenging.
| Method | Key Features | Advantages | Disadvantages | Primary Isomers Synthesized |
| Bohlmann-Rahtz Synthesis | Condensation of enamine and ethynylketone followed by cyclodehydration.[5][6] | Versatile, predictable regiochemistry.[5][8] | Harsh conditions, often requires intermediate isolation.[6][8] | Pyridine core for subsequent triazole formation. |
| Dehydration of 2-Hydrazidopyridines | Dehydrative cyclization of a 2-hydrazidopyridine precursor.[1] | Simple, direct, readily available starting materials. | Harsh reagents, limited scope.[1] | [1][9]triazolo[4,3-a]pyridines. |
| Transition-Metal Catalysis | Use of Cu, Pd, or Ni catalysts for C-N and C-C bond formation.[1][11] | High efficiency, mild conditions, access to diverse isomers. | Catalyst cost and toxicity, ligand sensitivity. | Various, including[1][9]triazolo[1,5-a]pyridines and[1][9]triazolo[4,3-a]pyridines. |
| Multicomponent Reactions (MCRs) | One-pot reaction of three or more components.[14] | High efficiency, atom economy, operational simplicity.[14] | Optimization can be challenging. | Various, depending on the components. |
| [3+2] Cycloaddition Reactions | Reaction of a 1,3-dipole with a dipolarophile.[16][17] | High selectivity, direct formation of the fused triazole ring. | Availability of specific starting materials can be a limitation. | [1][2]triazolo[1,5-a]pyridines, triazolo[4,5-b]pyridin-5-ones. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions.[12] | Rapid reaction times, improved yields, energy efficient.[12] | Requires specialized equipment, potential scalability issues. | Various, including[1][9]triazolo[1,5-a]pyridines. |
Example Protocol 1: Copper-Catalyzed Synthesis of 2-Substituted 1H-[1][9][10]triazolo[1,5-a]pyridines
This protocol is based on the method described by Ueda and Nagasawa for the copper-catalyzed tandem addition and oxidative cyclization.[1]
Materials:
-
2-Aminopyridine
-
Aryl nitrile
-
Copper(I) bromide (CuBr)
-
1,10-Phenanthroline (1,10-Phen)
-
Zinc iodide (ZnI2)
-
Dichlorobenzene (solvent)
Procedure:
-
To a reaction vessel, add 2-aminopyridine (1.0 mmol), aryl nitrile (1.2 mmol), CuBr (0.05 mmol, 5 mol%), and 1,10-Phen (0.05 mmol, 5 mol%).
-
Add ZnI2 (0.1 mmol, 10 mol%) to the mixture.
-
Add dichlorobenzene (5 mL) as the solvent.
-
Heat the reaction mixture to reflux at 130 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system.
Example Protocol 2: Microwave-Assisted Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This protocol is adapted from a catalyst-free, microwave-mediated method.[12]
Materials:
-
Enaminonitrile
-
Benzohydrazide
-
Toluene (dry)
Procedure:
-
In a microwave reaction vial, combine the enaminonitrile (0.2 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.4 mmol, 2.0 equiv.).
-
Add dry toluene (1.5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 140 °C for the specified time (typically 1-3 hours), monitoring the reaction progress.[12]
-
After completion, cool the vial to room temperature.
-
The product can often be isolated by simple filtration or after removal of the solvent under reduced pressure, followed by purification if necessary.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of triazolopyridine derivatives.
Decision Tree for Method Selection
Caption: A decision-making framework for selecting a suitable synthetic method.
VI. Future PerspectivesThe field of triazolopyridine synthesis is continually evolving, with a strong emphasis on the development of more sustainable and efficient methodologies. Future research will likely focus on:
-
Green Chemistry: The use of environmentally benign solvents, catalysts, and reaction conditions will continue to be a major driver of innovation.[1] This includes the further development of mechanochemical and catalyst-free methods.
-
Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and automation for the synthesis of triazolopyridines.
-
Photoredox and Electrochemical Catalysis: These emerging fields offer new avenues for activating molecules and forming bonds under mild conditions, which could be applied to the synthesis of complex triazolopyridines.
-
Late-Stage Functionalization: The development of methods for the selective modification of the triazolopyridine core at a late stage of the synthesis is crucial for the rapid generation of analogues for structure-activity relationship (SAR) studies.
The synthesis of triazolopyridines is a rich and diverse area of organic chemistry, with a wide range of methods available to the modern researcher. The choice of synthetic strategy depends on several factors, including the desired isomer, the required substitution pattern, the scale of the reaction, and the available resources. Classical methods, while still relevant, are often being supplemented or replaced by more modern, efficient, and sustainable approaches such as transition-metal catalysis, multicomponent reactions, and microwave-assisted synthesis. This guide has provided a comparative overview of these key methodologies, with the aim of empowering researchers to make informed decisions in their synthetic endeavors towards the discovery of new and improved triazolopyridine-based therapeutics.
References
- Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- (2025).
- Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Bentham Science Publisher.
- Gao, Y., & Lam, Y. (2008). [3 + 2] Cycloaddition reactions in the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones.
- Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- (n.d.). The Chemistry of the Triazolopyridines: An Update.
-
Felicetti, T., et al. (n.d.). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][9]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry.
- (2025). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Unavailable Source.
- (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia.
- (n.d.).
- Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869.
- (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
- Radwan, M., et al. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Sciences, 10(09), 012-022.
- Bagley, M. C., & Dale, J. W. (2018). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molbank, 2018(4), M1018.
- (n.d.). Bohlmann-Rahtz Pyridine Synthesis Overview. Scribd.
- (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- (2024). Comprehensive Organic Chemistry Experiment: Synthesis and Characterization of Triazolopyrimidine Compounds. University Chemistry, 39(8), 241-246.
- (n.d.). [3+2] Cycloaddition Reactions in the Solid-Phase Synthesis of 1, 2, 3-Triazoles. Amanote Research.
- Kamal, M. A., Abdelkhalek, A. S., & Salah, M. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry.
- (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
- Liu, S., Sawicki, J., & Driver, T. G. (2012). Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines. Organic Letters, 14(14), 3740-3743.
-
(n.d.). The Chemistry of[1][2]Triazolo[1,5- a] pyridines. Taylor & Francis.
- (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 14. japsonline.com [japsonline.com]
- 15. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. [3 + 2] Cycloaddition reactions in the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) [3+2] Cycloaddition Reactions in the Solid-Phase [research.amanote.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine: Proper Disposal Procedures
Part 1: Executive Summary & Immediate Action Card
Status: Hazardous Chemical Waste (Halogenated Organic) Primary Directive: Do NOT dispose of down the drain or in general trash. This compound requires high-temperature incineration to prevent the formation of toxic byproducts and environmental contamination.[1]
| Scenario | Immediate Action |
| Small Spill (< 5 g) | Isolate area. Wear nitrile gloves + safety glasses.[1] Sweep up carefully into a sealable container. Label as "Hazardous Waste - Solid".[1] |
| Large Spill (> 5 g) | Evacuate immediate area. Don full PPE (Tyvek suit, respirator if dust is present). Use damp absorbent pads to minimize dust.[1] |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[1][2] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1] Seek medical attention. |
Part 2: Chemical Profile & Hazard Identification[1][3]
Before disposal, you must correctly identify the material to ensure it enters the correct waste stream.[3]
-
Chemical Name: 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine[1]
-
CAS Number: 1551174-78-7 (Verify with specific vendor COA as custom synthesis lots vary)
-
Physical State: Solid (Typically off-white to yellow powder)[1]
-
Key Hazards (GHS):
Part 3: Waste Classification & Segregation[1]
Proper segregation is the single most critical step in chemical disposal. Mixing this compound with incompatible streams (e.g., strong oxidizers or non-halogenated solvents) can lead to violent reactions or regulatory fines.
The "Halogen Rule"
Because this molecule contains a Chlorine atom, it must be classified as Halogenated Waste . Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute renders the entire mixture "Halogenated" for disposal purposes [2].
Segregation Decision Tree
The following logic gate ensures the material ends up in the correct incineration path.
Figure 1: Waste Segregation Logic.[1] Note that even non-halogenated solvents must be treated as halogenated waste once this chlorinated compound is dissolved in them.[1][3]
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Pure compound, contaminated weighing boats, silica gel from columns, and contaminated PPE.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "Solid Waste Contaminated with 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".[1]
-
-
Bagging: If disposing of fine powder, double-bag the material in a sealable Ziploc bag before placing it in the waste drum to prevent dust inhalation by EHS personnel.
-
Storage: Keep the container closed and stored in a Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from recrystallization or reaction solvents.[1]
-
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases, as triazolopyridines can degrade or react exothermically.
-
Container Selection: Use a standard safety solvent can (e.g., Justrite) or a glass bottle with a vented cap if over-pressurization is a concern.
-
Segregation:
-
Pour into the "Halogenated Waste" carboy.
-
Critical: Do not pour into the "Non-Halogenated" carboy. The chlorine atom on the pyridine ring requires the waste handler to use scrubbers during incineration to capture acidic gases (HCl) [3].
-
-
Rinsing: Triple-rinse empty reaction flasks with a small amount of acetone or DCM. Add these rinses to the same Halogenated Waste container.
Protocol C: Spill Cleanup Workflow
Applicability: Accidental release on benchtop or floor.[1]
Figure 2: Operational workflow for spill management. Speed and containment are prioritized to prevent aerosolization.
Part 5: Regulatory Compliance & Logistics[1]
RCRA Considerations (US Only)
While this specific compound may not be explicitly "P-listed" or "U-listed" by the EPA, it falls under the characteristic of Toxic and often Ignitable (if in solvent).[1]
-
Generator Status: Ensure your lab's monthly generation limits are not exceeded.
-
Coding: If the compound is dissolved in spent halogenated solvents (like Methylene Chloride), the waste code F002 applies [4]. If pure, it is typically managed as non-specific hazardous waste.
Labeling Requirements
Every waste container must have a label that is:
-
Legible: No chemical formulas alone; write the full chemical name.
-
Dated: The "Start Date" must be filled when the first drop of waste enters the container.
-
Closed: Containers must remain closed unless adding waste (EPA 40 CFR 262.15).[1]
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine (Analogue).[1] Retrieved from
-
Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories - Disposal Guidelines.[1] Retrieved from
-
ETH Zürich. (2024).[1] Disposal of Hazardous Waste - Basic Principles. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved from
-
ChemScene. (2024). Product Information: 6-Chloro-8-methyl[1,2,4]triazolo[1,5-a]pyridine.[1][4] Retrieved from
Sources
- 1. 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one | C13H14ClN3O | CID 44248248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ethz.ch [ethz.ch]
- 4. chemscene.com [chemscene.com]
- 5. 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
Personal protective equipment for handling 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Essential Safety and Handling Guide for 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS No. 1551174-78-7). The following procedures are synthesized from established safety principles for handling heterocyclic and chlorinated organic compounds, and draw upon safety data for structurally similar molecules in the absence of a specific Safety Data Sheet (SDS) for this compound. The paramount objective is to ensure the safety of all laboratory personnel through a deep understanding of the potential hazards and the rigorous application of control measures.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
Our safety paradigm is therefore built on the principle of "as low as reasonably practicable" (ALARP) exposure. We will treat this compound with the caution afforded to substances that are:
-
Potentially Irritating to the Respiratory Tract [1].
This proactive stance ensures that our protective measures are robust and account for the potential for unforeseen biological activity.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is critical and non-negotiable. The following table outlines the minimum required PPE for handling 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, double-gloving is advised. Dispose of contaminated gloves immediately in the designated chemical waste stream. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or when there is a significant risk of splashing. | Protects against accidental splashes and airborne particles. Standard prescription glasses are not a substitute for safety glasses[1][2][5]. |
| Body | Laboratory coat | A fully fastened lab coat made of a suitable material (e.g., polyester/cotton blend) is mandatory to protect against skin contact from spills. |
| Respiratory | Use in a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. If work outside of a fume hood is unavoidable and there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used in accordance with your institution's respiratory protection program[1]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Designated Work Area: All handling of 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine should be conducted in a designated area within a certified chemical fume hood to minimize exposure[1][6].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[1]. Have a chemical spill kit appropriate for solid reagents readily available.
-
Pre-use Check: Before starting work, verify that all necessary PPE is available and in good condition.
-
Donning PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, gloves.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-handling:
-
After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste.
-
Wash hands thoroughly with soap and water.
-
-
Store 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][2].
-
The storage location should be clearly labeled.
Disposal Plan: Responsible Waste Management
All waste containing 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weighing paper, paper towels) should be placed in a dedicated, labeled hazardous waste bag or container.
-
Excess solid compound should be collected in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[1][5].
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1][3][5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3][5].
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][3][5].
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not comfortable cleaning it up, contact your EHS office.
-
For small spills, and if you are trained to do so, wear appropriate PPE, cover the spill with an inert absorbent material, and sweep it into a labeled hazardous waste container.
-
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of 2-Chloro-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
